molecular formula C8H10N4 B188242 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 41601-44-9

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B188242
CAS No.: 41601-44-9
M. Wt: 162.19 g/mol
InChI Key: KHMQXWUXUJTGET-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic heterocycle is a privileged structure in the design of novel therapeutic agents due to its similarity to purine bases, allowing it to interact with a wide range of biological targets. In oncology research, pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including leukemia, breast adenocarcinoma (MCF7), and hepatocellular carcinoma (Hep G2) . The core structure is a key pharmacophore in inhibitors targeting critical kinases, such as cyclin-dependent kinases (CDK2) and Abl kinase, which are implicated in uncontrolled cell proliferation . These compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms. Beyond oncology, this chemotype exhibits a broad spectrum of antimicrobial properties , showing activity against a range of bacterial and fungal strains . Furthermore, its utility extends to neuroscience, where related pyrazolo[3,4-b]pyridine derivatives are investigated for anti-Alzheimer applications and have shown affinity for beta-amyloid plaques, suggesting potential as a diagnostic probe for Alzheimer's Disease pathology . The compound's diverse applicability makes it a valuable building block for developing new agents to address antimicrobial resistance and neurodegenerative disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
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InChI

InChI=1S/C8H10N4/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMQXWUXUJTGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30299344
Record name 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56984-52-2, 41601-44-9
Record name 4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine
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Record name 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Record name 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its chemical structure, physical properties, synthesis, and biological activities, with a focus on its potential as a scaffold in drug discovery.

Core Chemical Properties

This compound is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with methyl and amine functional groups. These structural features contribute to its potential as a versatile building block in the synthesis of bioactive molecules.

PropertyValueSource
Molecular Formula C₈H₁₀N₄[1]
Molecular Weight 162.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 41601-44-9[2]
Melting Point 273-274°C[3][4]
Boiling Point 393.4°C at 760 mmHg (Predicted)[4]
Appearance Crystalline powder[4]

Spectral Data

¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are essential for structural elucidation. For the broader class of pyrazolo[3,4-b]pyridines, characteristic signals are observed for the aromatic protons of the fused ring system and any substituents.[5] For 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine, two singlets for the methyl groups at positions 4 and 6 were observed at δ 2.44 and 2.82 ppm, respectively. A sharp singlet for the H-5 proton of the pyrazolo[3,4-b]pyridine nucleus appeared at δ 7.03 ppm.[5]

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is available for this compound, which would show a molecular ion peak corresponding to its molecular weight.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative solubility data for this compound in various solvents is not extensively documented, related pyrazolo[3,4-d]pyrimidine prodrugs have been synthesized to improve aqueous solubility.[6] Generally, compounds of this class are expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. For instance, a synthesized benzothiazole bearing a pyrazole moiety was prepared in a stock solution by dispersing it in a mixture of DMSO and ethanol.[7]

Experimental Protocols

Synthesis of the Pyrazolo[3,4-b]pyridine Core

A general and efficient method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.[8] This approach allows for the introduction of various substituents on the pyridine ring.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Condensation Condensation 3-Aminopyrazole->Condensation 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl Compound (e.g., Acetylacetone) 1,3-Dicarbonyl_Compound->Condensation Pyrazolopyridine_Core Pyrazolo[3,4-b]pyridine Core Condensation->Pyrazolopyridine_Core

Caption: General synthesis workflow for the pyrazolo[3,4-b]pyridine core.

A more specific, though still general, protocol for the synthesis of related pyrazolo[4,3-b]pyridines starts from 2-chloro-3-nitropyridines. This involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[9]

Biological Activity and Mechanism of Action

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This is largely attributed to its structural similarity to purine bases, allowing it to interact with a variety of biological targets, particularly protein kinases.

Kinase Inhibition

Derivatives of pyrazolo[3,4-b]pyridine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of TRK, a family of receptor tyrosine kinases. One such derivative, compound C03, exhibited an IC₅₀ value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cancer cell line.[10]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: This scaffold has also been utilized to develop potent inhibitors of TBK1, a key kinase in innate immunity signaling. Optimized compounds have shown IC₅₀ values in the nanomolar range.[11][12]

  • Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine core is further demonstrated by its activity against other kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-activated protein kinase-interacting kinases (MNKs), and Glycogen Synthase Kinase-3 (GSK-3).[13][14]

Anticancer Activity

The kinase inhibitory properties of pyrazolo[3,4-b]pyridine derivatives translate into significant anticancer activity.

  • Inhibition of Microtubule Polymerization: Some pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis in cancer cells.[15]

  • Topoisomerase IIα Inhibition: Certain derivatives have been identified as inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage, S-phase cell cycle arrest, and apoptosis.

SignalingPathways cluster_inhibition Inhibition by Pyrazolo[3,4-b]pyridine Derivatives cluster_pathways Downstream Cellular Processes cluster_outcomes Cellular Outcomes Kinase Protein Kinase (e.g., TRK, TBK1, CDK) Proliferation Proliferation Kinase->Proliferation inhibits Survival Survival Kinase->Survival inhibits Topoisomerase Topoisomerase IIα DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication inhibits Tubulin Tubulin Polymerization Cell_Cycle Cell Cycle Progression Tubulin->Cell_Cycle inhibits Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Cell_Cycle->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

References

An In-depth Technical Guide on the Physicochemical Characteristics of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key properties, the experimental protocols for their determination, and a logical workflow for characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological and chemical systems, influencing everything from solubility and permeability to formulation and potential toxicity.

PropertyValueSource
IUPAC Name 4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine[1]
Molecular Formula C₈H₁₀N₄[1]
Molecular Weight 162.19 g/mol [1]
Melting Point 273-274°C
Boiling Point 393.4°C at 760 mmHg
Density 1.317 g/cm³
LogP (Octanol-Water Partition Coefficient) 1.738
Polar Surface Area (PSA) 67.59 Ų
Flash Point 220.3°C
Refractive Index 1.719
CAS Number 41601-44-9, 56984-52-2[1][2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are provided below. These protocols are foundational for the verification and expansion of the compound's profile.

2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[3][4]

  • Principle: The temperature at which a substance transitions from a solid to a liquid state is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[3]

  • Procedure:

    • Sample Preparation: Ensure the sample is dry and finely powdered using a mortar and pestle.[3][5]

    • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of about 2-3 mm.[6]

    • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.[5]

    • Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]

    • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The recorded range is the melting point.

2.2. Solubility Determination

Solubility data is essential for drug delivery and formulation.

  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[7]

  • Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, DMSO, aqueous buffers at different pH).

  • Procedure (Qualitative):

    • Add approximately 1-5 mg of the compound to a test tube.

    • Add 1 mL of the chosen solvent in portions, vortexing after each addition.[8]

    • Visually inspect for the dissolution of the solid.

    • Classify solubility as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.

  • Procedure (Quantitative - Shake-Flask Method):

    • Prepare a supersaturated solution of the compound in the solvent of interest.

    • Agitate the solution at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of the compound in the clear supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

2.3. pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a compound at different pH levels.

  • Principle: The pKa is the pH at which a compound is 50% ionized. Potentiometric titration measures the change in pH of a solution of the compound upon the incremental addition of a titrant (a strong acid or base). The pKa corresponds to the pH at the half-equivalence point of the titration curve.[9][10]

  • Apparatus: pH meter with a combination electrode, burette, stirrer, beaker.

  • Procedure:

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is low).

    • Calibrate the pH meter using standard buffer solutions.

    • Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point (the point of steepest slope) and then the half-equivalence point. The pH at the half-equivalence point is the pKa.[10]

2.4. LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[11]

  • Principle: LogP is the logarithm of the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[11]

  • Apparatus: Separatory funnel or vials, shaker, analytical balance, octanol, and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).[12]

  • Procedure:

    • Phase Saturation: Pre-saturate the octanol with the aqueous buffer and the aqueous buffer with octanol.[12]

    • Compound Addition: Dissolve a known amount of the compound in one of the phases.

    • Partitioning: Combine the two phases in a separatory funnel or vial and shake vigorously for a set period to allow the compound to partition between the two immiscible layers.[13]

    • Phase Separation: Allow the layers to separate completely.

    • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using an appropriate analytical method (e.g., HPLC-UV).

    • Calculation: Calculate the partition coefficient (P) as [Concentration in Octanol] / [Concentration in Aqueous Phase]. LogP is the base-10 logarithm of P.[11]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like this compound.

G Physicochemical Characterization Workflow cluster_0 Initial Characterization cluster_1 Core Properties cluster_2 Drug-like Properties A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point C->D E Solubility Screening (Aqueous & Organic) C->E I Data Compilation & Analysis D->I F pKa Determination E->F G LogP Determination E->G F->G H Chemical Stability (pH, Temp) G->H G->I H->I

Caption: Logical workflow for the physicochemical characterization of a new chemical entity.

References

An In-depth Technical Guide to 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic organic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, acting as a core structure in various kinase inhibitors. This technical guide provides a comprehensive overview of the structure, synthesis, and known biological context of this compound, intended to support research and development efforts in the pharmaceutical and life sciences sectors. While specific quantitative biological data for this exact molecule is limited in publicly accessible literature, this guide summarizes the activities of structurally related compounds to infer its potential therapeutic applications.

Core Structure and Chemical Properties

This compound possesses a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The chemical structure and key properties are summarized below.

PropertyValueReference
IUPAC Name This compound
Molecular Formula C8H10N4[1]
Molecular Weight 162.19 g/mol [1]
CAS Number 41601-44-9
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)

Structure:

Synthesis

The primary synthetic route to this compound involves the reaction of 2-chloro-4,6-dimethylnicotinonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization to form the pyrazole ring.

Experimental Protocol: Synthesis of this compound

Starting Material: 2-chloro-4,6-dimethylnicotinonitrile Reagent: Hydrazine hydrate

General Procedure:

  • Reaction Setup: To a solution of 2-chloro-4,6-dimethylnicotinonitrile in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide) in a round-bottom flask, add an excess of hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Logical Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: 2-chloro-4,6-dimethylnicotinonitrile Hydrazine Hydrate Reaction Reaction: - Solvent (e.g., Ethanol) - Reflux Start->Reaction Monitoring Monitoring: - TLC or HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cooling - Solvent Removal Monitoring->Workup Complete Purification Purification: - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

A logical workflow for the synthesis of the target compound.

Biological Activity and Potential Signaling Pathways

Specific quantitative biological data for this compound is not extensively documented in the public domain. However, the pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore found in numerous kinase inhibitors. Derivatives of this core structure have shown potent inhibitory activity against a range of kinases, suggesting that this compound could serve as a valuable building block or lead compound in drug discovery.

Known Activities of Pyrazolo[3,4-b]pyridine Derivatives:
Kinase TargetTherapeutic AreaIC50 Range of DerivativesReference
Tropomyosin receptor kinases (TRKs) CancernM to µM[2]
TANK-binding kinase 1 (TBK1) Cancer, InflammationnM[3][4]
Anaplastic lymphoma kinase (ALK) CancernM
MNK (MAP kinase-interacting kinases) CancerµM
Potential Signaling Pathway Involvement

Given the known targets of its derivatives, this compound could potentially modulate signaling pathways crucial for cell proliferation, survival, and immune responses. For instance, inhibition of TRK kinases would interfere with the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are often dysregulated in cancer. Similarly, targeting TBK1 could impact the innate immune signaling cascade that leads to the production of type I interferons.

Signaling_Pathways cluster_TRK TRK Signaling (Potential Target) cluster_TBK1 TBK1 Signaling (Potential Target) TRK TRK Kinases Ras Ras/MAPK Pathway TRK->Ras PI3K PI3K/Akt Pathway TRK->PI3K PLCg PLCγ Pathway TRK->PLCg Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation PLCg->Proliferation TBK1 TBK1 IRF3 IRF3/7 TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN Compound This compound Compound->TRK Inhibition? Compound->TBK1 Inhibition?

Potential signaling pathways modulated by pyrazolo[3,4-b]pyridine derivatives.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a core structure prevalent in a variety of kinase inhibitors. While direct biological data for this specific molecule is sparse, the well-documented activities of its derivatives highlight its potential as a valuable scaffold for the development of novel therapeutics, particularly in oncology and immunology.

Future research should focus on:

  • Detailed Synthesis and Characterization: Optimization and full documentation of the synthetic protocol for this compound, including comprehensive spectroscopic and crystallographic analysis.

  • Biological Screening: Systematic screening of the compound against a broad panel of kinases to identify its specific targets and determine its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Utilization of this compound as a starting point for the synthesis of a library of derivatives to explore the SAR and develop more potent and selective inhibitors.

This in-depth guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.

References

Spectroscopic and Synthetic Profile of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic pathway for the heterocyclic compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, drug discovery, and materials science, where pyrazolo[3,4-b]pyridine scaffolds are of significant interest.

While specific experimental data for the title compound is not publicly available in detail, this guide compiles expected spectroscopic characteristics based on the analysis of closely related analogues and general principles of spectroscopic interpretation for this class of compounds. The provided experimental protocols are generalized procedures commonly employed for the synthesis and characterization of such molecules.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₈H₁₀N₄ Molecular Weight: 162.19 g/mol [1] CAS Number: 56984-52-2[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on data from analogous structures found in the literature and spectral databases.[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz (representative)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HNH (pyrazole)
~6.8s1HH5 (pyridine)
~5.5br s2HNH₂ (amine)
~2.4s3HCH₃ at C6
~2.3s3HCH₃ at C4

Note: Chemical shifts are approximate and can vary depending on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz (representative)

Chemical Shift (δ, ppm)Assignment
~158C7a
~150C6
~148C3
~145C4
~105C5
~98C3a
~24CH₃ at C6
~17CH₃ at C4

Note: Chemical shifts are approximate and can vary depending on the specific experimental conditions.

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
162High[M]⁺ (Molecular Ion)
147Moderate[M - CH₃]⁺
133Moderate[M - NH₂ - CH₃]⁺
119ModerateFurther fragmentation

Note: Fragmentation patterns can be complex and may vary with the instrument and conditions used.

Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and pyrazole)
3050 - 2950MediumC-H stretching (aromatic and aliphatic)
1640 - 1600StrongN-H bending (amine)
1580 - 1450Medium to StrongC=C and C=N stretching (aromatic rings)
1400 - 1350MediumC-H bending (methyl)
850 - 750MediumC-H out-of-plane bending (aromatic)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of the pyrazolo[3,4-b]pyridine core is through the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a suitable precursor.[4]

Reaction Scheme:

A plausible synthesis involves the reaction of 5-amino-1H-pyrazole with acetylacetone (2,4-pentanedione) under acidic conditions.

Procedure:

  • To a solution of 5-amino-1H-pyrazole (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add acetylacetone (1.1 equivalents).

  • Add a catalytic amount of a protic acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization Protocols
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300). The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials (5-Amino-1H-pyrazole, Acetylacetone) Reaction Condensation Reaction (Acid Catalyst, Reflux) Start->Reaction Workup Reaction Workup (Cooling, Filtration/ Concentration) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Pure Product: 4,6-Dimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine Purification->Product

A generalized workflow for the synthesis of this compound.

Spectroscopic_Characterization_Workflow cluster_characterization Spectroscopic Characterization PureProduct Pure Product Sample NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR MS Mass Spectrometry (EI-MS) PureProduct->MS IR IR Spectroscopy (FTIR) PureProduct->IR DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis

A typical workflow for the spectroscopic characterization of the synthesized compound.

References

Technical Guide: ¹H NMR Spectrum of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document includes tabulated spectral data, a comprehensive experimental protocol for spectral acquisition, and a workflow diagram for NMR analysis, designed to assist in the characterization and quality control of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in Dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J) in Hz
Pyridine-H7.03Singlet1HN/A
NH₂5.5 - 6.5 (broad)Broad Singlet2HN/A
Pyridine-CH₃2.82Singlet3HN/A
Pyridine-CH₃2.44Singlet3HN/A
NH11.5 - 12.5 (broad)Broad Singlet1HN/A

Note: The exact chemical shifts for the amine (NH₂) and pyrazole (NH) protons can be broad and may vary with concentration and temperature. The data presented is based on typical values for similar pyrazolo[3,4-b]pyridine structures.[1]

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 14 ppm).

  • Use a standard 90° pulse sequence.

  • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio. This can be adjusted based on the sample concentration.

  • The relaxation delay should be set to 1-2 seconds.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[3]

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to aid in structural elucidation.

NMR Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the ¹H NMR spectrum of a chemical compound.

NMR_Workflow A Sample Preparation (Dissolution in DMSO-d6) B NMR Spectrometer Setup (Locking and Shimming) A->B C Data Acquisition (Pulse Sequence, Scans) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Analysis (Calibration, Integration, Peak Picking) D->E F Structure Verification E->F

Caption: General workflow for NMR analysis.

This guide provides essential information for the ¹H NMR analysis of this compound, facilitating its identification and characterization in a research and development setting.

References

The Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[3,4-b]pyridine, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and significant biological activities exhibited by its derivatives.[1] These compounds have garnered considerable attention for their therapeutic potential across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] Their structural similarity to purine bases allows them to interact with a variety of biological targets, making them attractive candidates for drug discovery and development.[3] This technical guide provides an in-depth overview of the multifaceted biological activities of pyrazolo[3,4-b]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.

Anticancer Activity

Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

A notable mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5][6] For instance, certain derivatives have been identified as dual inhibitors of CDK2 and PIM1 kinases, leading to cell cycle arrest and apoptosis.[5] Another significant target is Topoisomerase IIα (TOPIIα), an enzyme essential for DNA replication and transcription.[4] Compound 8c , an indole-conjugated pyrazolo[3,4-b]pyridine, has been shown to be a potent inhibitor of TOPIIα, inducing DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[4]

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of various receptor tyrosine kinases (RTKs) implicated in cancer progression. These include Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinases (TRKs).[7][8] For example, derivative 10d displayed enhanced activity against the ALK-L1196M gatekeeper mutation, a common mechanism of resistance to crizotinib.[7] Similarly, compounds such as C03 have shown nanomolar inhibitory activity against TRKA and effectively inhibited the proliferation of cancer cell lines with NTRK gene fusions.[8]

Quantitative Data on Anticancer Activity
CompoundTarget/Cell LineIC50/GI50Reference
9a Hela2.59 µM[6]
8c NCI 60-cell line panel (MG-MID)1.33 µM[4]
10d ALK-wt69 nM[7]
10d ALK-L1196M19 nM[7]
C03 TRKA56 nM[8]
C03 Km-12 cell line0.304 µM[8]
C09 TRKA57 nM[8]
C10 TRKA26 nM[8]
2g HepG20.01 µM[9]

Anti-inflammatory Activity

Several pyrazolo[3,4-b]pyridine derivatives have exhibited significant anti-inflammatory properties.[10][11][12] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.

One of the primary targets for the anti-inflammatory action of these derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2.[12] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[12] Additionally, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13] For instance, a series of pyrazolo[3,4-b]thieno[2,3-d]pyridine alkanoic acid derivatives have been evaluated as thromboxane synthetase inhibitors and leukotriene D(4) receptor antagonists, with compound LASSBio341 showing in vivo anti-inflammatory effects.[10]

Quantitative Data on Anti-inflammatory Activity
CompoundAssayIC50 / % InhibitionReference
LASSBio341 Arachidonic acid-induced platelet aggregation0.14 µM[10]
LASSBio341 LTD(4)-induced contraction of guinea pig trachea43.7 µM[10]
15 Carrageenan-induced paw edema44.44%[11]
29 Carrageenan-induced paw edemaNot specified[11]

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine scaffold has been utilized in the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[14][15][16]

Derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate to good activity.[15][16] For example, a series of pyrazolo[3,4-b]pyridines were evaluated against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some derivatives exhibiting moderate antibacterial activity.[15] Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have also been designed, with compounds 24 and 27 showing potential antibacterial activity against S. aureus and K. pneumoniae.[16] Furthermore, some derivatives have demonstrated antifungal activity. For instance, compound 7b was found to be nearly as active as the standard drug Amphotericin B against Fusarium oxysporum.[14]

Quantitative Data on Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL) / Zone of Inhibition (mm)Reference
7b Fusarium oxysporum0.98[14]
2g Methicillin-resistant Staphylococcus aureus (MRSA)2[9]
2g Vancomycin-resistant Enterococci (VRE)8[9]
2g Piperacillin-resistant Pseudomonas aeruginosa4[9]
2g Extended-spectrum beta-lactamase-producing Escherichia coli (ESBL E. coli)4[9]
24 S. aureus15 ± 0.82[16]
24 K. pneumoniae14 ± 0.7[16]
27 S. aureus18 ± 0.95[16]
27 K. pneumoniae16 ± 0.82[16]

Antiviral Activity

Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their antiviral properties, particularly against viruses like HIV-1 and Herpes Simplex Virus-1 (HSV-1).[17] Some derivatives have been shown to inhibit the HIV-1 reverse transcriptase (RT) enzyme at micromolar concentrations without significantly affecting human DNA polymerases.[17] This selective inhibition is a crucial aspect of developing safe and effective antiviral drugs. For certain derivatives, the selective index (SI), which is the ratio of cytotoxic concentration to effective concentration, was found to be comparable to that of the established antiviral drug Acyclovir (ACV).[17]

Kinase Inhibitory Activity

A significant area of research for pyrazolo[3,4-b]pyridine derivatives is their role as kinase inhibitors.[7][8][18][19] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to design potent and selective inhibitors for a variety of kinases.

As mentioned in the anticancer section, these derivatives have been developed as inhibitors of CDKs, ALK, TRKs, and others.[5][7][8][18] For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity, with compound 15y exhibiting an IC50 value of 0.2 nM.[19]

Quantitative Data on Kinase Inhibitory Activity
CompoundKinase TargetIC50 (nM)Reference
10d ALK-wt69[7]
10d ALK-L1196M19[7]
C03 TRKA56[8]
C09 TRKA57[8]
C10 TRKA26[8]
15y TBK10.2[19]
BX795 TBK17.1[19]
MRT67307 TBK128.7[19]

Experimental Protocols

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A common synthetic route to 1H-pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3]

General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines:

  • A solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL) is prepared.

  • A solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added to the first solution at 25 °C.

  • The reaction mixture is degassed, and ZrCl4 (0.15 mmol) is added as a catalyst.

  • The mixture is stirred vigorously at 95 °C for 16 hours.

  • After completion, the mixture is concentrated under vacuum.

  • Chloroform and water are added, and the phases are separated.

  • The aqueous phase is washed twice with chloroform.

  • The combined organic phases are dried and concentrated, and the residue is purified by column chromatography to yield the final product.[20]

In Vitro Anticancer Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

  • Cancer cell lines are seeded in 96-well plates and incubated to allow for attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are washed and then stained with SRB solution.

  • Unbound dye is removed by washing with acetic acid.

  • The bound dye is solubilized with a Tris base solution.

  • The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).

  • The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.[14]

In Vitro Antimicrobial Susceptibility Testing (Broth Macrodilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in test tubes.

  • Each tube is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism and medium) and negative (medium only) control tubes are included.

  • The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

In Vitro Kinase Inhibition Assay

Kinase activity can be measured using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.

  • The kinase, substrate, and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified.

  • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[7]

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->RTK Pyrazolo_Pyridine->PI3K mTOR mTOR Pyrazolo_Pyridine->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->mTOR mTOR->Proliferation

Caption: Inhibition of Cancer Signaling Pathways.

Experimental_Workflow Start Start: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Start->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Cell Cycle Analysis) Active_Compounds->Mechanism Yes Lead_Optimization Lead Optimization (Structure-Activity Relationship) Active_Compounds->Lead_Optimization No Mechanism->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Lead_Optimization->Start End End: Preclinical Candidate In_Vivo->End

Caption: Drug Discovery Workflow.

Conclusion

Pyrazolo[3,4-b]pyridine derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects, underscores their therapeutic potential. The continued exploration of this scaffold, through rational design, synthesis, and biological evaluation, is expected to yield novel and effective therapeutic agents for a multitude of diseases. This guide provides a comprehensive overview of the current state of research, offering valuable insights for researchers and drug development professionals working in this exciting area.

References

Potential Therapeutic Targets of Pyrazolopyridines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to the endogenous purine nucleus allows it to interact with a wide range of biological targets, making it a valuable framework for the design of novel therapeutics. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazolopyridine derivatives, with a focus on oncology, inflammation, infectious diseases, and neuroscience. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Key Therapeutic Areas and Targets

Pyrazolopyridines have shown significant promise in several therapeutic areas. Their versatility allows for the development of compounds with diverse mechanisms of action, targeting various proteins and pathways implicated in disease.

1. Oncology: A primary area of investigation for pyrazolopyridines is in the treatment of cancer. Numerous derivatives have been synthesized and evaluated as inhibitors of various protein kinases that play a crucial role in cancer cell proliferation, survival, and metastasis.

2. Inflammation: The anti-inflammatory potential of pyrazolopyridines is another significant area of research. These compounds have been shown to target key mediators of the inflammatory response.

3. Infectious Diseases: Pyrazolopyridine derivatives have demonstrated activity against a range of pathogens, including viruses and bacteria.

4. Neuroscience: In the central nervous system (CNS), pyrazolopyridines have been investigated for their modulatory effects on neurotransmitter receptors, highlighting their potential for the treatment of neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the in vitro activity of various pyrazolopyridine derivatives against their respective therapeutic targets. This data provides a quantitative basis for comparing the potency of different scaffolds and for guiding structure-activity relationship (SAR) studies.

Table 1: Pyrazolopyridine Derivatives as Kinase Inhibitors in Oncology

Target KinaseCompound/DerivativeIC50Cell Line/Assay ConditionsReference
CDK2 Compound 4 0.24 µMCDK2/cyclin A2 kinase assay
Compound 8 0.65 µMCDK2/cyclin A2 kinase assay
Compound 11 0.50 µMCDK2/cyclin A2 kinase assay
Roscovitine (Reference)0.39 µMCDK2/cyclin A2 kinase assay
Compound 9a 1.630 µMCDK2 inhibition assay
Compound 14g 0.460 µMCDK2 inhibition assay
Ribociclib (Reference)0.068 µMCDK2 inhibition assay
c-Met Compound 5a 4.27 nMc-Met kinase assay
Compound 5b 7.95 nMc-Met kinase assay
Cabozantinib (Reference)5.38 nMc-Met kinase assay
TBK1 Compound 15y 0.2 nMIn vitro TBK1 inhibition assay
BX795 (Reference)7.1 nMIn vitro TBK1 inhibition assay
MRT67307 (Reference)28.7 nMIn vitro TBK1 inhibition assay
HPK1 Compound 10n 29.0 nMHPK1 inhibition assay
Compound 16 Promising enzymatic and cellular potencyHPK1 inhibition assay
Pim-1 Frag-11.3 µMPim-1 kinase assay
Frag-20.2 µMPim-1 kinase assay
EGFR Compound 8c 0.14 µMEGFR tyrosine kinase inhibition assay
Compound 12d 0.18 µMEGFR tyrosine kinase inhibition assay
Lapatinib (Reference)0.12 µMEGFR tyrosine kinase inhibition assay

Table 2: Cytotoxicity of Pyrazolopyridine Derivatives in Cancer Cell Lines

Cell LineCompound/DerivativeIC50AssayReference
HCT-116 Compounds 1-14 31.3–49.0 µMMTT assay
MCF-7 Compounds 1-14 19.3–55.5 µMMTT assay
HepG2 Compounds 1-14 22.7–44.8 µMMTT assay
A549 Compounds 1-14 36.8–70.7 µMMTT assay
HepG-2 Compound 5a 3.42 µMMTT assay
HepG-2 Compound 5b 3.56 µMMTT assay
MCF-7 Compound 7b 3.58 µMNot specified
PC-3 Compound 7b 3.60 µMNot specified

Table 3: Antiviral Activity of Pyrazolopyridine Derivatives

VirusCompoundEC50CC50Selectivity Index (SI)Reference
HSV-1 ARA-041.00 µM1000 µM1000
HSV-1 ARA-051.00 µM1000 µM1000
HSV-1 AM-570.70 µM600 µM857.1

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazolopyridines are mediated through their interaction with key signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.

Kinase Inhibition in Cancer

Many pyrazolopyridine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling. By blocking the activity of these kinases, they can halt the uncontrolled proliferation of cancer cells and induce apoptosis.

CDK2 Signaling Pathway: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Overexpression of CDK2 is common in many cancers. Pyrazolopyridines that inhibit CDK2 can cause cell cycle arrest and prevent tumor growth.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription pRb p-Rb CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication promotes Pyrazolopyridine\nInhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine\nInhibitor->CDK2 inhibits

CDK2 Signaling Pathway Inhibition by Pyrazolopyridines.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in cancer, promoting tumor growth, invasion, and metastasis. Pyrazolopyridine-based c-Met inhibitors can block these oncogenic signals.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor binds & activates PI3K/Akt Pathway PI3K/Akt Pathway c-Met Receptor->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway STAT Pathway STAT Pathway c-Met Receptor->STAT Pathway Pyrazolopyridine\nInhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine\nInhibitor->c-Met Receptor inhibits Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Metastasis Metastasis STAT Pathway->Metastasis

Inhibition of the c-Met Signaling Pathway.
Modulation of GABAa Receptors in the CNS

In the central nervous system, certain pyrazolopyridines act as positive allosteric modulators of the GABAa receptor. This receptor is the primary inhibitory neurotransmitter receptor in the brain. By enhancing the effect of GABA, these compounds can produce anxiolytic and other CNS-depressant effects.

GABAa_Receptor_Modulation cluster_receptor GABAa Receptor GABA Binding Site GABA Binding Site Chloride Channel Chloride Channel GABA Binding Site->Chloride Channel opens Pyrazolopyridine\nBinding Site Pyrazolopyridine Binding Site Pyrazolopyridine\nBinding Site->Chloride Channel enhances opening Neuronal Inhibition Neuronal Inhibition Chloride Channel->Neuronal Inhibition leads to GABA GABA GABA->GABA Binding Site binds Pyrazolopyridine Pyrazolopyridine Pyrazolopyridine->Pyrazolopyridine\nBinding Site binds Chloride Ions (Cl-)->Chloride Channel influx

GABAa Receptor Positive Allosteric Modulation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the accurate evaluation of the therapeutic potential of pyrazolopyridine derivatives. The following sections outline the methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Objective: To measure the IC50 value of a pyrazolopyridine derivative against a target kinase (e.g., CDK2, c-Met).

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin A2, c-Met)

  • Kinase substrate (e.g., histone H1 for CDK2, poly(Glu, Tyr) for c-Met)

  • ATP (Adenosine triphosphate)

  • Pyrazolopyridine test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the pyrazolopyridine compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the kinase assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based signal.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compound to Wells Add Compound to Wells Prepare Compound Dilutions->Add Compound to Wells Add Kinase, Substrate, Buffer to Plate Add Kinase, Substrate, Buffer to Plate Add Kinase, Substrate, Buffer to Plate->Add Compound to Wells Initiate Reaction with ATP Initiate Reaction with ATP Add Compound to Wells->Initiate Reaction with ATP Incubate at 30°C Incubate at 30°C Initiate Reaction with ATP->Incubate at 30°C Stop Reaction & Measure ADP Stop Reaction & Measure ADP Incubate at 30°C->Stop Reaction & Measure ADP Data Analysis (IC50) Data Analysis (IC50) Stop Reaction & Measure ADP->Data Analysis (IC50) End End Data Analysis (IC50)->End

Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of a pyrazolopyridine derivative against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Pyrazolopyridine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazolopyridine compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Treat with Compound Treat with Compound Seed Cells in 96-well Plate->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Solution Add MTT Solution Incubate (48-72h)->Add MTT Solution Incubate (2-4h) Incubate (2-4h) Add MTT Solution->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Workflow for a Cell Viability (MTT) Assay.

Conclusion

Pyrazolopyridines represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their ability to interact with diverse biological targets, particularly protein kinases, makes them attractive candidates for the development of novel therapies for cancer and other diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to design and develop the next generation of pyrazolopyridine-based drugs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

The Pyrazolo[3,4-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases and its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazolo[3,4-b]pyridines, from their first synthesis to their emergence as potent therapeutic agents. Detailed synthetic methodologies, including classical and modern approaches, are presented with specific experimental protocols. The diverse pharmacological applications of this scaffold are highlighted, with a focus on its role in the development of kinase inhibitors for cancer therapy. Quantitative structure-activity relationship data is summarized in tabular format to facilitate comparison and guide future drug design efforts. Furthermore, this guide includes graphical representations of key synthetic pathways and logical relationships to provide a clear and concise understanding of the chemistry and biology of pyrazolo[3,4-b]pyridines.

Discovery and Historical Milestones

The journey of the pyrazolo[3,4-b]pyridine core began in the early 20th century. The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by G. Ortoleva in 1908. This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine, laying the foundation for the exploration of this novel heterocyclic system.

A few years later, in 1911, C. Bülow expanded on this discovery by synthesizing N-phenyl-3-methyl substituted derivatives. Bülow's method involved the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, a strategy that remains relevant in contemporary synthetic chemistry. These early discoveries, though perhaps not fully appreciated for their therapeutic potential at the time, were crucial in establishing the fundamental chemistry of the pyrazolo[3,4-b]pyridine scaffold.

The structural resemblance of pyrazolo[3,4-b]pyridines to endogenous purines, the building blocks of DNA and RNA, sparked interest in their potential as bioactive molecules. This has led to the synthesis and investigation of over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives to date, as documented in numerous patents and scientific publications.

Synthetic Methodologies

The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies:

  • Strategy A: Pyridine Ring Formation onto a Pre-existing Pyrazole Ring. This is the more common approach, utilizing readily available pyrazole derivatives as starting materials.

  • Strategy B: Pyrazole Ring Formation onto a Pre-existing Pyridine Ring. This strategy is also employed, though less frequently, and starts with substituted pyridine precursors.

This section will delve into the key reactions and provide detailed experimental protocols for the synthesis of pyrazolo[3,4-b]pyridines.

Strategy A: Building the Pyridine Ring

This approach offers a high degree of flexibility in introducing substituents onto the pyridine moiety of the final product.

A widely used and classical method for constructing the pyrazolo[3,4-b]pyridine ring system is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.

General Reaction:

G compound1 5-Aminopyrazole plus1 + compound1->plus1 compound2 1,3-Dicarbonyl Compound plus1->compound2 arrow -> compound2->arrow product Pyrazolo[3,4-b]pyridine arrow->product G cluster_0 Gould-Jacobs Reaction A 3-Aminopyrazole C Condensation & Thermal Cyclization A->C B Diethyl 2-(ethoxymethylene)malonate B->C D 4-Hydroxy-pyrazolo[3,4-b]pyridine-5-carboxylate C->D E Hydrolysis & Decarboxylation D->E F 4-Hydroxypyrazolo[3,4-b]pyridine E->F G Treatment with POCl3 F->G H 4-Chloropyrazolo[3,4-b]pyridine G->H

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The pyrazolo[3,4-b]pyridine core is structurally analogous to purine bases, making it a privileged scaffold in the design of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] This document provides a detailed protocol for the synthesis of this compound via the cyclocondensation of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate.[3]

Overall Synthetic Scheme

The synthesis involves a one-step cyclization reaction. The pyridine ring is pre-formed in the starting material, and the pyrazole ring is constructed by reacting the ortho-positioned chloro and cyano groups with the two nucleophilic nitrogen atoms of hydrazine.

  • Reaction: 2-chloro-4,6-dimethylpyridine-3-carbonitrile + Hydrazine Hydrate → this compound

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloro-4,6-dimethylpyridine-3-carbonitrile.

Materials and Reagents:

  • 2-chloro-4,6-dimethylpyridine-3-carbonitrile

  • Hydrazine hydrate (80% or higher)

  • Ethanol (or Isopropanol)

  • Distilled water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4,6-dimethylpyridine-3-carbonitrile (e.g., 10 mmol, 1.67 g).

  • Solvent Addition: Add 30 mL of ethanol to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: Carefully add an excess of hydrazine hydrate (e.g., 50 mmol, 2.5 mL of 80% solution) to the reaction mixture.

  • Cyclization Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 6-8 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

  • Precipitation: To ensure complete precipitation of the product, slowly add 30 mL of cold distilled water to the cooled reaction mixture while stirring.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove impurities.

  • Drying: Dry the collected solid product in a vacuum oven at 50-60°C to a constant weight.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or a DMF/water mixture.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis.

ParameterValueNotes
Reactants
2-chloro-4,6-dimethyl-3-cycanopyridine10 mmol (1.67 g)Limiting Reagent
Hydrazine Hydrate (80%)50 mmol (2.5 mL)5 equivalents
Solvent
Ethanol30 mL
Reaction Conditions
Temperature~80 °C (Reflux)
Time6-8 hoursMonitor by TLC for completion
Product
Yield ~1.4 g (Typical Yield: 80-90%)Yield can vary based on reaction scale and purity of reagents.
Appearance Off-white to pale yellow solid
Melting Point >200 °CDecomposes at higher temperatures.
Characterization
¹H NMR (DMSO-d₆, δ ppm) 11.8 (s, 1H, NH), 5.5 (s, 2H, NH₂), 6.8 (s, 1H), 2.4 (s, 3H), 2.2 (s, 3H)Peaks correspond to pyrazole NH, amino NH₂, pyridine H, and two methyl groups.
IR (KBr, cm⁻¹) 3400-3100 (N-H stretching), 1640 (C=N)Confirms the presence of amine and pyrazole functional groups.

Visual Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol from starting materials to the final, characterized product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis start_materials Starting Materials (2-chloro-4,6-dimethyl pyridine-3-carbonitrile, Hydrazine Hydrate) reaction_setup Reaction Setup (Dissolve in Ethanol, Add Reagents) start_materials->reaction_setup 1 cyclization Cyclocondensation (Reflux at 80°C) reaction_setup->cyclization 2 workup Work-up (Cool, Precipitate with Water) cyclization->workup 3 filtration Filtration & Washing workup->filtration 4 purification Drying & Recrystallization filtration->purification 5 final_product Final Product: 4,6-Dimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine purification->final_product 6 characterization Characterization (NMR, IR, MP) final_product->characterization

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

The following diagram outlines the relationship between the reactants and the product in the cyclization reaction.

Reaction_Mechanism reactant1 2-chloro-4,6-dimethyl- pyridine-3-carbonitrile intermediate Nucleophilic Attack & Intramolecular Cyclization reactant1->intermediate reactant2 Hydrazine Hydrate reactant2->intermediate product 4,6-Dimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine intermediate->product Formation of Pyrazole Ring

Caption: Key steps in the formation of the pyrazolo[3,4-b]pyridine ring system.

References

One-Pot Synthesis of Pyrazolopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolopyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of various pyrazolopyridine derivatives. The methodologies highlighted are multicomponent reactions that offer advantages such as high yields, operational simplicity, and compliance with the principles of green chemistry.

Introduction

The pyrazolopyridine scaffold is a privileged structure in drug discovery, acting as a bioisostere for purines and interacting with a variety of biological targets.[1] Many derivatives have shown potent inhibitory activity against protein kinases, which are crucial regulators of cellular processes.[2] The development of efficient synthetic routes to access these molecules is therefore of high importance. One-pot multicomponent reactions have emerged as a powerful tool in this endeavor, allowing for the construction of complex molecular architectures from simple starting materials in a single step, thus saving time, resources, and reducing waste.[3][4] This document outlines two robust one-pot procedures for the synthesis of pyrazolopyridine derivatives.

Applications

Pyrazolopyridine derivatives have a broad spectrum of biological activities, making them attractive candidates for drug development.

  • Anticancer Agents: Many pyrazolopyridine derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases involved in tumor growth and proliferation, such as c-Met and VEGFR-2.[2][5] Inhibition of these kinases can disrupt signaling pathways crucial for cancer cell survival and angiogenesis.

  • Antileishmanial Activity: Certain pyrazolopyridine derivatives have shown promising activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[6]

  • Anti-inflammatory and Analgesic Properties: The structural similarity of pyrazolopyridines to purines suggests their potential as modulators of enzymes and receptors involved in inflammation and pain signaling.

  • Antimicrobial Agents: Various derivatives have been reported to possess antibacterial and antifungal properties.

Experimental Protocols

Protocol 1: Three-Component Synthesis of Pyrazolopyridine and Pyrazoloquinoline Derivatives

This protocol describes the one-pot synthesis of pyrazolopyridine and pyrazoloquinoline derivatives from arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds.[3][7]

Reaction Scheme:

A general representation of the three-component reaction is shown below:

G cluster_reactants Arylglyoxal Arylglyoxal Plus1 + Arylglyoxal->Plus1 Pyrazolamine 3-Methyl-1-aryl-1H-pyrazol-5-amine Plus2 + Pyrazolamine->Plus2 Dicarbonyl Cyclic 1,3-dicarbonyl Product Pyrazolopyridine or Pyrazoloquinoline Derivative Dicarbonyl->Product Plus1->Pyrazolamine Plus2->Dicarbonyl Catalyst TPAB, 80 °C Water/Acetone

A three-component reaction for pyrazolopyridine synthesis.

Materials:

  • Arylglyoxals (1.0 mmol)

  • 3-methyl-1-aryl-1H-pyrazol-5-amines (1.0 mmol)

  • Cyclic 1,3-dicarbonyl compounds (e.g., dimedone, cyclohexane-1,3-dione) (1.0 mmol)

  • Tetrapropylammonium bromide (TPAB) (20 mol%)

  • Water/Acetone (1:2 mixture, 10 mL)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the arylglyoxal (1.0 mmol), 3-methyl-1-aryl-1H-pyrazol-5-amine (1.0 mmol), cyclic 1,3-dicarbonyl compound (1.0 mmol), and tetrapropylammonium bromide (0.2 mmol).

  • Add 10 mL of a 1:2 water/acetone mixture to the flask.

  • Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, reduce the solvent volume by approximately half using a rotary evaporator.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with a 1:2 mixture of water/ethanol to afford the pure pyrazolopyridine or pyrazoloquinoline derivative.

Data Presentation:

The following table summarizes the yields for the synthesis of various pyrazolopyridine and pyrazoloquinoline derivatives using this protocol.[7][8]

EntryArylglyoxal (Ar)1,3-Dicarbonyl CompoundProductYield (%)
1PhenylCyclopentane-1,3-dione1-Phenyl-3-methyl-1,6-dihydro-7H-cyclopenta[d]pyrazolo[3,4-b]pyridin-7-one96
24-ChlorophenylCyclohexane-1,3-dione1-(4-Chlorophenyl)-3-methyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one92
34-MethoxyphenylDimedone1-(4-Methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5(1H)-one98
4PhenylDimedone1-Phenyl-3,7,7-trimethyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5(1H)-one97
54-BromophenylIndane-1,3-dione1-(4-Bromophenyl)-3-methyl-6,11-dihydro-5H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one91
Protocol 2: Four-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol outlines a sustainable, one-pot, four-component synthesis of pyrazolo[3,4-b]pyridine derivatives in water using enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate.[3]

Reaction Scheme:

A general representation of the four-component reaction is shown below:

G cluster_reactants Enaminone Enaminone Plus1 + Enaminone->Plus1 Benzaldehyde Benzaldehyde Plus2 + Benzaldehyde->Plus2 Hydrazine Hydrazine-HCl Plus3 + Hydrazine->Plus3 EtCN Ethyl Cyanoacetate Product Pyrazolo[3,4-b]pyridine Derivative EtCN->Product Plus1->Benzaldehyde Plus2->Hydrazine Plus3->EtCN Catalyst Ammonium Acetate Water, Reflux

A four-component reaction for pyrazolo[3,4-b]pyridine synthesis.

Materials:

  • Enaminone (10 mmol)

  • Benzaldehyde (10 mmol)

  • Hydrazine dihydrochloride (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Ammonium acetate (1 g)

  • Water (20 mL)

  • Ethanol

Procedure:

  • To a stirred suspension of hydrazine dihydrochloride (10 mmol) and ammonium acetate (1 g) in water (20 mL), add the enaminone (10 mmol), benzaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol).

  • Heat the reaction mixture at reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Collect the formed precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the analytically pure pyrazolo[3,4-b]pyridine derivative.

Data Presentation:

The following table presents data for the synthesis of pyrazolo[3,4-b]pyridine derivatives using this four-component reaction.

EntryEnaminoneProductYield (%)
13-(Dimethylamino)-1-phenylprop-2-en-1-oneEthyl 6-amino-4-phenyl-3-oxo-1,2,3,4-tetrahydro-pyrazolo[3,4-b]pyridine-5-carboxylate75
23-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-oneEthyl 6-amino-4-phenyl-3-oxo-1-(thiophen-2-yl)-1,2,3,4-tetrahydro-pyrazolo[3,4-b]pyridine-5-carboxylate72

Signaling Pathway Inhibition by Pyrazolopyridine Derivatives

Pyrazolopyridine derivatives have been identified as potent inhibitors of several protein kinases, thereby interfering with key signaling pathways implicated in cancer progression. One such pathway is the c-Met signaling cascade. The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways such as the PI3K/AKT and RAS/MAPK pathways, leading to cell proliferation, survival, and migration.[9] Pyrazolopyridine-based inhibitors can block the kinase activity of c-Met, thus abrogating these downstream effects.

G HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->cMet AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Inhibition of the c-Met signaling pathway by pyrazolopyridine derivatives.

Another critical pathway in angiogenesis, the process of new blood vessel formation essential for tumor growth, is mediated by the VEGFR-2 receptor. Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2, leading to the activation of downstream signaling cascades, including the PI3K/AKT and PLCγ/PKC pathways, which promote endothelial cell proliferation, migration, and survival.[10] Pyrazolopyridine derivatives can act as inhibitors of VEGFR-2, thereby blocking angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->VEGFR2 AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation PKC->Proliferation PKC->Migration

Inhibition of the VEGFR-2 signaling pathway by pyrazolopyridine derivatives.

Conclusion

The one-pot synthesis methodologies presented here provide efficient and sustainable routes to a variety of pyrazolopyridine derivatives. The versatility of these methods, coupled with the significant therapeutic potential of the pyrazolopyridine scaffold, offers valuable tools for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The ability of these compounds to inhibit key signaling pathways, such as those mediated by c-Met and VEGFR-2, underscores their promise as a foundation for the development of novel therapeutic agents.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that are omnipresent in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anti-inflammatory, antiviral, hypoglycemic, anxiolytic, and anti-cancer agents.[1][2] The development of efficient and environmentally friendly synthetic methodologies for these scaffolds is a key objective in drug discovery and development. Traditional synthesis methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, and moderate yields.[2]

Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations. This approach often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[2][3] Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve yields.[2] This document provides detailed protocols and application notes for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines, focusing on one-pot, multi-component reactions.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation to the synthesis of pyrazolo[3,4-b]pyridines offers several key advantages over conventional heating methods:

  • Efficiency: Significant reduction in reaction times, from hours to minutes.[2][3]

  • Higher Yields: Often results in improved product yields.[2][3]

  • Green Chemistry: Enables the use of environmentally benign solvents like water or even solvent-free conditions, minimizing waste.[2][3]

  • Facile Work-up: Cleaner reactions can simplify product purification.[4]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported microwave-assisted syntheses of pyrazolo[3,4-b]pyridine derivatives, showcasing the versatility and efficiency of this methodology.

Table 1: One-Pot, Multi-Component Synthesis of Ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates [2][5]

EntryAromatic AldehydeCatalystSolventMicrowave PowerTemperature (°C)Time (min)Yield (%)
1BenzaldehydeTEAWater110 W402093
24-MethylbenzaldehydeTEAWater110 W402090
34-MethoxybenzaldehydeTEAWater110 W402092
44-(Dimethylamino)benzaldehydeTEAWater110 W402095
54-ChlorobenzaldehydeTEAWater110 W402091
64-BromobenzaldehydeTEAWater110 W402089
74-NitrobenzaldehydeTEAWater110 W402092

Table 2: Solvent-Free, One-Pot Multi-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [3]

Entry5-Amino Pyrazole DerivativeAroyl AcetonitrileAryl/Heteroaryl AldehydeMicrowave PowerTemperature (°C)Time (min)Yield (%)
15-amino-3-methyl-1-phenylpyrazoleBenzoylacetonitrileBenzaldehydeNot Specified20010up to 83
25-amino-3-methyl-1-phenylpyrazole4-Methoxybenzoylacetonitrile4-ChlorobenzaldehydeNot Specified20010up to 83
35-amino-3-methyl-1-phenylpyrazole4-Chlorobenzoylacetonitrile4-MethylbenzaldehydeNot Specified20010up to 83

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates in Aqueous Media[2][5]

This protocol describes a green and efficient one-pot, four-component synthesis.

Materials:

  • 1,3-Dimethyl-1H-pyrazol-5-amine

  • Ethyl cyanoacetate

  • Substituted benzaldehyde

  • Ammonium acetate

  • Triethylamine (TEA)

  • Water

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), the desired substituted benzaldehyde (1 mmol), and ammonium acetate (1 mmol).

  • To the mixture, add water (4 mL) and triethylamine (0.5 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 40°C for 20 minutes with a microwave power of 110 W and a pressure of 250 psi.[2]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and then dry it.

  • The product can be further purified by recrystallization from ethanol if necessary.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).[2]

Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives[3]

This protocol outlines a solvent-free approach for the synthesis of novel pyrazolo[3,4-b]pyridine derivatives.

Materials:

  • 5-Amino pyrazole derivative (e.g., 5-amino-3-methyl-1-phenylpyrazole)

  • Aroyl acetonitrile (e.g., benzoylacetonitrile)

  • Aryl or heteroaryl aldehyde (e.g., benzaldehyde)

  • Microwave reactor

Procedure:

  • In a suitable microwave reaction vessel, combine the 5-amino pyrazole (1 mmol), aroyl acetonitrile (1 mmol), and the aryl/heteroaryl aldehyde (1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 200°C for 10 minutes.[3]

  • After completion of the reaction, allow the vessel to cool to room temperature.

  • The resulting solid residue is then purified. The original study does not specify the purification method, but column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is a common technique for such products.

  • Characterize the purified compound using spectroscopic methods (IR, NMR) and elemental analysis to confirm its structure.[3]

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Microwave Irradiation Microwave Irradiation 5-Aminopyrazole->Microwave Irradiation Aldehyde Aldehyde Aldehyde->Microwave Irradiation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Microwave Irradiation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Microwave Irradiation Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Microwave Irradiation->Pyrazolo[3,4-b]pyridine One-Pot Reaction

Caption: General scheme for the multi-component synthesis of pyrazolo[3,4-b]pyridines.

G start Start reactants Mix Reactants in Microwave Vessel start->reactants microwave Microwave Irradiation (Set Time, Temp, Power) reactants->microwave cooling Cooling to Room Temperature microwave->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Water filtration->washing drying Drying washing->drying purification Recrystallization (Optional) drying->purification analysis Characterization (NMR, HRMS) purification->analysis end End analysis->end

Caption: Experimental workflow for microwave-assisted synthesis and purification.

References

Application Notes and Protocols for the Use of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, including protein kinases.[1] Dysregulation of protein kinase activity is a known cause of numerous diseases, particularly cancer, making kinase inhibitors a significant area of drug discovery.[1] Derivatives of the pyrazolo[3,4-b]pyridine core have shown inhibitory activity against a variety of kinases, including cyclin-dependent kinases (CDKs), Mitogen-activated protein kinase-interacting kinases (MNKs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).[2][3][4][5][6]

These application notes provide an overview of the use of this compound in kinase inhibition assays, including detailed protocols for both in vitro biochemical assays and cell-based functional assays.

Data Presentation: Inhibitory Activity of Related Pyrazolo[3,4-b]pyridine Compounds

The following table summarizes the in vitro inhibitory activity (IC50 values) of several pyrazolo[3,4-b]pyridine derivatives against various protein kinases. This data illustrates the potential of this chemical class as kinase inhibitors and provides a reference for expected potency.

Compound ClassTarget KinaseIC50 ValueReference
4,6-Diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine (EB1)MNK10.69 µM[2]
4,6-Diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine (EB1)MNK29.4 µM[2]
Pyrazolo[3,4-b]pyridine DerivativeCDK2/cyclin A20.24 µM - 4.45 µM[7]
1H-pyrazolo[3,4-b]pyridine Derivative (15y)TBK10.2 nM[4][6]
Pyrazolo[3,4-b]pyridine Derivative (C03)TRKA56 nM[5]
3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivative (4)CDK50.41 µM[8]
3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivative (4)GSK-31.5 µM[8]
1H-pyrazolo[3,4-b]pyridine Derivative (21h)CDK1/cycB6 nM[9]
1H-pyrazolo[3,4-b]pyridine Derivative (21h)CDK2/cycE9 nM[9]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[7][10] The principle is that active kinases will deplete ATP in the reaction, leading to a lower luminescence signal when a luciferase/luciferin reagent is added.[10]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase and substrate mixture in the assay buffer.[10]

    • Add 0.5 µL of the diluted inhibitor compound or DMSO for control wells (0% inhibition) and a known inhibitor for the target kinase as a positive control (100% inhibition).[10]

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Initiation of Kinase Reaction:

    • Start the reaction by adding 2.0 µL of ATP solution to each well. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first adding a reagent to stop the kinase reaction and deplete the remaining ATP, and then adding a second reagent to convert the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.

    • Read the luminescence signal using a plate-reading luminometer. The signal is inversely proportional to kinase activity.[7][10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilution of This compound add_compound Add diluted compound or DMSO prep_compound->add_compound prep_kinase Prepare kinase/substrate mix add_kinase Add kinase/substrate mix to plate prep_kinase->add_kinase add_kinase->add_compound incubate_binding Incubate for inhibitor binding (15 min) add_compound->incubate_binding add_atp Initiate reaction with ATP incubate_binding->add_atp incubate_reaction Incubate for kinase reaction (e.g., 60 min) add_atp->incubate_reaction add_detection_reagent Add luminescence detection reagent incubate_reaction->add_detection_reagent read_plate Read luminescence add_detection_reagent->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol outlines a method to assess the inhibitory effect of this compound on a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.[2][11]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., MDA-MB-231 for MNK studies)[2]

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase's substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a DMSO-treated control.[2]

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[11]

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.[11]

    • Collect the supernatant containing the protein lysate.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[11]

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.[11]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[1]

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).[1]

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • Compare the levels of the phosphorylated substrate in treated versus untreated cells to determine the inhibitory effect of the compound.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Analysis seed_cells Seed cells in plates treat_cells Treat with compound or DMSO seed_cells->treat_cells lyse_cells Lyse cells and collect supernatant treat_cells->lyse_cells quantify_protein Quantify protein concentration (BCA) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with primary antibody (phospho-specific) block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect reprobe Re-probe for total protein detect->reprobe quantify Quantify band intensities reprobe->quantify analyze Analyze inhibition of phosphorylation quantify->analyze

Caption: Workflow for Cell-Based Kinase Inhibition Assay.

Signaling Pathways

The pyrazolo[3,4-b]pyridine scaffold has been shown to inhibit kinases involved in critical signaling pathways. For instance, TRK kinases activate downstream pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival.[5] The diagram below illustrates a generalized kinase signaling cascade that can be targeted by inhibitors like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., TRK, FGFR) kinase1 Downstream Kinase 1 (e.g., PI3K, PLC-γ) receptor->kinase1 Phosphorylation inhibitor This compound inhibitor->receptor Inhibition inhibitor->kinase1 Inhibition kinase2 Downstream Kinase 2 (e.g., Akt, PKC) kinase1->kinase2 Phosphorylation kinase3 Downstream Kinase 3 (e.g., mTOR, MAPK) kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation Cell Proliferation Cell Proliferation gene_expression->Cell Proliferation Cell Survival Cell Survival gene_expression->Cell Survival Differentiation Differentiation gene_expression->Differentiation

Caption: Generalized Kinase Signaling Pathway Inhibition.

References

Application Notes and Protocols for Testing the Antiproliferative Activity of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro antiproliferative activity of pyrazolopyridine compounds, a promising class of heterocyclic molecules with demonstrated anticancer potential. Pyrazolopyridines have been shown to exert their effects through the inhibition of various protein kinases and signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] This document outlines the widely used Sulforhodamine B (SRB) assay for determining cytotoxicity, presents sample data for representative pyrazolopyridine compounds, and illustrates a key signaling pathway targeted by these agents.

Data Presentation: Antiproliferative Activity of Pyrazolopyridine Derivatives

The antiproliferative efficacy of novel compounds is commonly quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50), which represents the concentration of a drug required for 50% inhibition of cell growth in vitro.[4] The following table summarizes the IC50/GI50 values for various pyrazolopyridine derivatives against several human cancer cell lines.

Compound IDCancer Cell LineIC50/GI50 (µM)Reference
Compound 5a HepG-2 (Liver Carcinoma)3.42 ± 1.31[1]
Compound 5b HepG-2 (Liver Carcinoma)3.56 ± 1.5[1]
Compound 8c MV4-11 (Leukemia)0.72[5]
Compound 8c K562 (Leukemia)0.72[5]
Compound 8c NCI-60 Panel (Average)1.33[5]
Compound 5j HeLa (Cervical Cancer)6.4 ± 0.45[6]
Compound 5k MCF-7 (Breast Cancer)2.03 ± 0.23[6]
Compound 14a HepG2 (Liver Carcinoma)4.2[7]
Compound 14d HeLa (Cervical Cancer)5.9[7]
DZ-BAU2021-14 HCT-116 (Colorectal)27[8]
DZ-BAU2021-14 HT-29 (Colorectal)19[9]

Experimental Protocols

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used, for instance, HepG-2 (liver), MCF-7 (breast), HCT-116 (colon), and A549 (lung) are commonly employed.[1][8][10] Normal cell lines, such as NCM-460D (colon) or WI-38 (lung), can be included to assess selectivity.[1][9]

  • Culture Conditions: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[9]

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Sulforhodamine B (SRB) Antiproliferative Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[11][12][13]

Materials:

  • 96-well flat-bottom plates

  • Pyrazolopyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in exponential growth phase and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[4] Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in complete culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[9]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[4]

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[12][13]

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye.[12] Allow the plates to air dry completely.[12]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.[13][14] Allow the plates to air dry.[14]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for SRB Assay cluster_prep Preparation cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG-2, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Pyrazolopyridine Compound Preparation treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation fixation Cell Fixation (10% TCA) incubation->fixation staining SRB Staining fixation->staining washing Washing (1% Acetic Acid) staining->washing solubilization Dye Solubilization (10mM Tris) washing->solubilization absorbance Absorbance Reading (510-565 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow for determining antiproliferative activity using the SRB assay.

Signaling Pathway: Inhibition of the STAT3 Pathway

Several pyrazole-based compounds have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[15][16] Constitutive activation of STAT3 is a hallmark of many cancers and contributes to tumor cell proliferation, survival, and angiogenesis.[15][16][17]

G Inhibition of STAT3 Signaling by Pyrazolopyridines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerization dna DNA p_stat3->dna Nuclear Translocation gene_transcription Gene Transcription dna->gene_transcription Binding proliferation Proliferation gene_transcription->proliferation survival Survival gene_transcription->survival angiogenesis Angiogenesis gene_transcription->angiogenesis apoptosis Apoptosis cytokine Cytokine (e.g., IL-6) cytokine->receptor pyrazolopyridine Pyrazolopyridine Inhibitor pyrazolopyridine->jak Inhibition pyrazolopyridine->stat3 Inhibition of Phosphorylation

Caption: Pyrazolopyridines can inhibit the JAK/STAT3 pathway, leading to apoptosis.

References

Application Notes: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets, including protein kinases.[1] Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated potent antiproliferative activity across various cancer cell lines by targeting key signaling pathways involved in cell growth, proliferation, and survival.[2][3][4]

These application notes provide an overview of the utility of pyrazolo[3,4-b]pyridine derivatives in cancer research, with a focus on their mechanism of action and protocols for their evaluation in cell-based assays. While specific data on this compound is limited, the information presented here for structurally related analogs serves as a guide for investigating its potential anticancer effects.

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases that are often dysregulated in cancer. These include:

  • Tropomyosin Receptor Kinases (TRKs): Several pyrazolo[3,4-b]pyridine compounds are potent inhibitors of TRKA, TRKB, and TRKC.[4] TRK fusions are oncogenic drivers in a variety of tumors. Inhibition of TRK signaling can block downstream pathways such as Ras/Erk and PI3K/Akt, leading to decreased cell proliferation and survival.[4]

  • Anaplastic Lymphoma Kinase (ALK): Certain derivatives have been identified as potent inhibitors of wild-type and mutant forms of ALK, such as the crizotinib-resistant ALK-L1196M mutation.[5] ALK rearrangements are key drivers in non-small cell lung cancer and other malignancies.

  • p38 Mitogen-Activated Protein Kinase (MAPK): Some analogs have demonstrated significant inhibitory activity against p38α kinase, a key regulator of cellular responses to inflammatory cytokines and stress, which is implicated in cancer cell proliferation and survival.[2]

  • Topoisomerase IIα (TOPIIα): A number of indole-conjugated pyrazolo[3,4-b]pyridines have been identified as inhibitors of TOPIIα, an essential enzyme for resolving DNA topological problems during replication and transcription.[3] Inhibition leads to DNA damage and apoptosis.[3]

Signaling Pathways

The following diagram illustrates the primary signaling pathways targeted by pyrazolo[3,4-b]pyridine derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., TRK, ALK) Growth Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->RTK p38_MAPK p38 MAPK Pyrazolo_Pyridine->p38_MAPK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription p38_MAPK->Transcription TOPO_II Topoisomerase IIα DNA_Damage DNA Damage & Apoptosis TOPO_II->DNA_Damage Pyrazolo_Pyridine_N Pyrazolo[3,4-b]pyridine Derivative (Indole-conjugated) Pyrazolo_Pyridine_N->TOPO_II

Caption: Targeted signaling pathways of pyrazolo[3,4-b]pyridine derivatives.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives reported in the literature.

Table 1: Antiproliferative Activity (IC50/GI50 in µM)

Compound ClassCancer Cell LineActivity (µM)Reference
Pyrazolo[3,4-b]pyridine (C03)Km-12 (Colorectal)IC50: 0.304[4]
Pyrazolo[3,4-b]pyridine (C03)MCF-7 (Breast)IC50: > 40[4]
Pyrazolo[3,4-b]pyridine (14a)HepG2 (Liver)IC50: 4.2[2]
Pyrazolo[3,4-b]pyridine (14d)HeLa (Cervical)IC50: 5.9[2]
Indole-conjugated (8c)NCI 60-cell panelGI50 (avg): 1.33[3]
1,4,6-TrisubstitutedBreast Cancer LinesIC50: 0.75 - 4.15[6]

Table 2: Kinase Inhibitory Activity (IC50 in nM)

Compound ClassTarget KinaseActivity (nM)Reference
Pyrazolo[3,4-b]pyridine (C03)TRKA56[4]
Pyrazolo[3,4-b]pyridine (10g)ALK (L1196M)< 0.5[5]
Pyrazolo[3,4-b]pyridine (10g)ROS1< 0.5[5]
Pyrazolo[3,4-b]pyridine (14a)p38α MAPK130[2]
Pyrazolo[3,4-b]pyridine (9h)p38α MAPK410[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound and its analogs.

Experimental Workflow

G A Compound Preparation (Stock Solution in DMSO) C Cell Viability Assay (MTT) - Determine IC50/GI50 - Primary screening A->C B Cell Culture (Select appropriate cancer cell lines) B->C D Mechanism of Action Studies (Based on Viability Results) C->D Select active compounds E In Vitro Kinase Assay - Confirm target engagement - Determine kinase IC50 D->E F Western Blot Analysis - Analyze downstream signaling - Assess protein expression D->F

Caption: General workflow for evaluating pyrazolo[3,4-b]pyridine derivatives.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., SDS-HCl solution or DMSO)[8]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Western Blot Analysis

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway after compound treatment.[10][11]

Materials:

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer (e.g., Tris-Glycine with methanol)

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., X-ray film or digital imager)

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time. Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer per well.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[12] Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20 µg) with SDS sample buffer and boil at 95-100°C for 5 minutes.[10]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[10] Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Wash three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[13] Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Assay

This protocol is used to directly measure the inhibitory effect of a compound on the activity of a purified kinase.[14][15]

Materials:

  • 384-well low-volume plates

  • Purified recombinant kinase (e.g., TRKA, ALK)

  • Kinase-specific substrate (peptide or protein)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]

  • ATP

  • Test compound in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO for control).[14]

  • Enzyme Addition: Add 2 µL of the purified kinase diluted in kinase buffer to each well.[14]

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Signal Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the results to determine the IC50 value.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives of this core structure have shown potent activity against a variety of cancer-relevant protein kinases, leading to the inhibition of tumor cell proliferation. The protocols provided herein offer a comprehensive framework for researchers to investigate the anticancer properties of this compound and its analogs, from initial cell viability screening to detailed mechanistic studies.

References

Application Notes and Protocols: In Vitro Evaluation of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of pyrazolo[3,4-b]pyridine compounds, a promising class of heterocyclic molecules with a wide range of biological activities. The protocols outlined below are compiled from various studies and are intended to serve as a guide for the screening and characterization of novel pyrazolo[3,4-b]pyridine derivatives.

Overview of Biological Activities

Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of pharmacological effects.[1][2] Their versatile scaffold allows for substitutions that can be tailored to target various biological entities.[3] Key therapeutic areas where these compounds have been investigated include:

  • Anticancer Activity: Many pyrazolo[3,4-b]pyridines show potent antiproliferative effects against a range of cancer cell lines, including leukemia, breast, colon, liver, and cervical cancers.

  • Kinase Inhibition: This scaffold is a privileged structure for designing kinase inhibitors.[3] Specific targets include Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), PIM kinases, TANK-binding kinase 1 (TBK1), Anaplastic lymphoma kinase (ALK), and Fibroblast growth factor receptors (FGFRs).[4][5][6][7][8][9][10]

  • Anti-diabetic Activity: Certain derivatives have been shown to inhibit α-amylase, suggesting potential applications in managing diabetes.[11]

  • Other Activities: Research has also explored their use as antibacterial agents and for potential applications in neurodegenerative diseases like Alzheimer's by targeting β-amyloid plaques.[12]

Quantitative Data Summary

The following tables summarize the in vitro activity of selected pyrazolo[3,4-b]pyridine compounds from various studies. This data is intended for comparative purposes to guide lead selection and optimization.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
C03 TRKA56--[5][7]
C09 TRKA57--[7]
C10 TRKA26--[7]
Compound 6b CDK2Not specifiedStaurosporineNot specified[4]
Compound 6b PIM1Not specifiedStaurosporineNot specified[4]
Compound 15y TBK10.2BX7957.1[8]
Compound 15y TBK10.2MRT6730728.7[8]
Compound 7n FGFR1Not specifiedAZD45470.2[10]
Compound 10c ALK-L1196MNot specifiedCrizotinibNot specified[9]
Compound 3c α-amylase9600Acarbose200100[11]
Compound 4c α-amylase13900Acarbose200100[11]
Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound IDCell LineCancer TypeGI50 / IC50 (µM)Reference CompoundGI50 / IC50 (µM)Source
C03 Km-12Colon0.304--[5][7]
Compound 6b MCF-7Breast5.54Staurosporine4.22
Compound 6b HCT-116Colon2.62Staurosporine1.57[4]
Compound 6b HepG2Liver3.99Staurosporine2.82[4]
Compound 6b HeLaCervical8.31Staurosporine1.22[4]
Compound 8c NCI-60 PanelVariousMG-MID: 1.33--
Compound 2j HepG2Liver0.01--
Compound 2l HepG2Liver0.01--

Experimental Protocols

The following are detailed protocols for key in vitro assays used in the evaluation of pyrazolo[3,4-b]pyridine compounds.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro kinase inhibitory activity of test compounds. Specific assay conditions (e.g., enzyme and substrate concentrations) will need to be optimized for each kinase.

Workflow:

G prep Prepare Reagents comp Compound Dilution prep->comp mix Prepare Kinase Reaction Mix prep->mix inc1 Pre-incubation (Compound + Kinase) comp->inc1 mix->inc1 start Initiate Reaction (Add ATP/Substrate) inc1->start inc2 Incubation start->inc2 stop Stop Reaction inc2->stop read Read Signal (e.g., Luminescence) stop->read calc Calculate IC50 read->calc

Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader (luminescence, fluorescence, or absorbance)

  • White or black 96- or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Kinase Reaction Setup: In a microplate, add the assay buffer, the test compound dilutions, and the recombinant kinase.

  • Pre-incubation: Gently mix and incubate the plate for a specified time (e.g., 10-20 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Workflow:

G seed Seed Cells in Plate treat Add Compound Dilutions seed->treat incubate Incubate (e.g., 72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (2-4h) mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read calc Calculate GI50/IC50 read->calc

Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the GI50 or IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by pyrazolo[3,4-b]pyridine compounds.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are activated by neurotrophins, leading to the activation of downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[5][7]

G Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine (e.g., C03) Pyrazolo_pyridine->TRK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridines.
CDK/PIM Mediated Cell Cycle Progression

CDK2 and PIM1 are key kinases that regulate cell cycle progression and survival. Their inhibition by pyrazolo[3,4-b]pyridine derivatives can lead to cell cycle arrest and apoptosis.[4]

G Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors CDK2 CDK2 Receptors->CDK2 PIM1 PIM1 Receptors->PIM1 Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Bad Bad PIM1->Bad Inhibits Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine (e.g., 6b) Pyrazolo_pyridine->CDK2 Inhibition Pyrazolo_pyridine->PIM1 Inhibition Apoptosis Apoptosis Bad->Apoptosis Inhibits

Dual inhibition of CDK2 and PIM1 by pyrazolo[3,4-b]pyridines.

These notes and protocols provide a foundational framework for the in vitro assessment of pyrazolo[3,4-b]pyridine compounds. Researchers should adapt and optimize these methods based on their specific compounds and biological questions of interest.

References

Application Notes and Protocols: Molecular Docking Studies of Pyrazolo[3,4-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[3,4-b]pyridine is a privileged heterocyclic scaffold that forms the core of numerous potent kinase inhibitors. Its unique structure allows for key interactions within the ATP-binding pocket of various kinases, making it a valuable starting point for the design of targeted therapeutics in oncology, immunology, and other disease areas. This document provides detailed application notes and protocols for the molecular docking of pyrazolo[3,4-b]pyridine inhibitors against several key kinase targets, summarizes their biological activities, and outlines the experimental procedures for their synthesis and evaluation.

Data Presentation: Inhibitory Activities and Docking Scores

The following tables summarize the quantitative data for various pyrazolo[3,4-b]pyridine inhibitors against their respective kinase targets. This data is essential for understanding structure-activity relationships (SAR) and for the validation of molecular docking predictions.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Tropomyosin Receptor Kinase A (TRKA)

Compound IDTRKA IC50 (nM)Cellular IC50 (μM) (KM-12 cells)Docking Score (kcal/mol)Reference
C03560.304-[1]
C0957--
C1026--
L5---12.672 to -14.169[2]

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Topoisomerase IIα (TOPIIα)

Compound IDGI50 MG-MID (μM)TOPIIα InhibitionReference
8c1.33Significant[3]

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against CDK2 and PIM1 Kinases

Compound IDCDK2 IC50 (μM)PIM1 IC50 (μM)HCT-116 Selectivity IndexHepG2 Selectivity IndexReference
6b0.270.6715.059.88[4]

Table 4: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TANK-Binding Kinase 1 (TBK1)

Compound IDTBK1 IC50 (nM)Reference
15y0.2[5]
BX7957.1[5]
MRT6730728.7[5]

Table 5: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1)

Compound IDFGFR1 IC50 (nM)Cellular IC50 (μM)Reference
4a--[6]
7i42.4> 1[6]
7n--[6]
11a--[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by pyrazolo[3,4-b]pyridine inhibitors and a general workflow for their computational and experimental evaluation.

TRKA_Signaling_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Binds Dimerization Dimerization & Autophosphorylation TRKA->Dimerization Activates PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Cell_Survival Cell Survival & Proliferation PLCg->Cell_Survival Akt Akt PI3K->Akt Erk Erk Ras->Erk Akt->Cell_Survival Erk->Cell_Survival Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Inhibitor->TRKA Inhibits

Caption: TRKA Signaling Pathway and Inhibition.

CDK_PIM_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinD_CDK46->pRb Phosphorylates to release E2F E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication PIM1 PIM1 Kinase Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Inhibitor->CyclinE_CDK2 Inhibits Pyrazolo_Inhibitor->PIM1 Inhibits Experimental_Workflow cluster_CADD Computer-Aided Drug Design cluster_Wet_Lab Wet Lab Validation Ligand_Prep Ligand Preparation (Pyrazolo[3,4-b]pyridines) Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation (Kinase Target) Protein_Prep->Docking Analysis Binding Mode Analysis Docking->Analysis Synthesis Chemical Synthesis Analysis->Synthesis Lead_Opt Lead Optimization Analysis->Lead_Opt Kinase_Assay In Vitro Kinase Assay Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays Kinase_Assay->Cell_Assay Cell_Assay->Lead_Opt

References

Application Notes and Protocols for X-ray Crystallography of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the X-ray crystallography of pyrazolo[3,4-b]pyridine derivatives, a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities, including roles as kinase inhibitors. This document outlines detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, and presents key crystallographic data for representative compounds. Furthermore, it visualizes the interaction of these derivatives with relevant signaling pathways.

Introduction

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that are structurally analogous to purines, making them privileged scaffolds in medicinal chemistry. They have been shown to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Their therapeutic potential often stems from their ability to act as inhibitors of various protein kinases, such as Tropomyosin receptor kinase A (TrkA) and TANK-binding kinase 1 (TBK1).

X-ray crystallography is an indispensable tool for the structural elucidation of these derivatives. It provides precise information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This detailed structural information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates with improved potency and selectivity.

Experimental Protocols

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A variety of synthetic routes are available for the preparation of the pyrazolo[3,4-b]pyridine core. Below are representative protocols for the synthesis of a precursor and a substituted derivative.

Protocol 2.1.1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine

This protocol describes the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine from 2-chloro-3-pyridinecarboxaldehyde.

Materials:

  • 2-chloro-3-pyridinecarboxaldehyde

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Dimethylformamide (DMF)

  • 1L three-necked flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a 1L three-necked flask, add 20 g (141.3 mmol) of 2-chloro-3-pyridinecarboxaldehyde and 200 ml of dimethylformamide.

  • Add 25 g of hydroxylamine hydrochloride (a molar ratio of approximately 2.5:1 with the starting material).

  • Add 100 ml of triethylamine to the mixture.

  • Heat the reaction mixture to 60°C and stir for 8 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Perform post-reaction processing to isolate the crude product.

  • The resulting product is 1H-pyrazolo[3,4-b]pyridine.

Protocol 2.1.2: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

This protocol details the iodination of the 1H-pyrazolo[3,4-b]pyridine core.[1]

Materials:

  • 1H-pyrazolo[3,4-b]pyridine

  • Iodine

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve 3.5 g (29.4 mmol) of 1H-pyrazolo[3,4-b]pyridine in 50 ml of DMF in a suitable flask.

  • To this solution, add 18.7 g (73.6 mmol) of iodine, followed by 6.6 g (118.0 mmol) of KOH.[1]

  • Stir the mixture at room temperature for 2 hours.[1]

  • After 2 hours, pour the reaction mixture into brine and extract with ethyl acetate.[1]

  • Wash the organic extract with brine and aqueous Na₂SO₄.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo using a rotary evaporator.[1]

  • Purify the residue by recrystallization from a mixture of dichloromethane (CH₂Cl₂) and hexane to yield 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a white solid.[1]

Crystallization of Pyrazolo[3,4-b]pyridine Derivatives

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

Protocol 2.2.1: Slow Evaporation

  • Dissolve the purified pyrazolo[3,4-b]pyridine derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, dichloromethane, or a mixture with a less volatile anti-solvent like hexane) to near saturation at room temperature or with gentle heating.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks.

Protocol 2.2.2: Solvent Layering

This technique is particularly useful for compounds that are highly soluble in a good solvent but insoluble in an anti-solvent.

  • Dissolve the compound in a small amount of a dense, good solvent (e.g., dichloromethane).

  • Carefully layer a less dense anti-solvent (e.g., hexane, pentane) on top of the solution, ensuring minimal mixing at the interface.

  • Seal the container and leave it undisturbed. Crystals will form at the interface as the anti-solvent slowly diffuses into the solution.

  • For the crystallization of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, single crystals were successfully grown from a dichloromethane solution layered with hexane at room temperature.[1]

Protocol 2.2.3: Vapor Diffusion

  • Hanging Drop:

    • Dissolve the compound in a suitable solvent.

    • Place a small drop (a few microliters) of this solution on a siliconized glass coverslip.

    • Invert the coverslip and seal it over a well containing a larger volume of a precipitant solution (an anti-solvent).

    • The solvent from the drop will slowly vaporize and equilibrate with the precipitant, leading to supersaturation and crystal formation.

  • Sitting Drop:

    • Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well containing the precipitant.

X-ray Diffraction Data Collection and Structure Refinement

Protocol 2.3.1: Data Collection

  • Select a suitable single crystal of appropriate size and quality under a microscope.

  • Mount the crystal on a goniometer head.

  • Place the mounted crystal on the diffractometer. For the data collection of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a Bruker SMART APEX CCD area-detector diffractometer was used.[1]

  • Cool the crystal to a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine was collected at 150 K.[1]

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Perform data reduction, which includes integration of reflection intensities and application of corrections for factors such as absorption. For 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a multi-scan absorption correction was applied using SADABS.[1]

Protocol 2.3.2: Structure Solution and Refinement

  • Determine the unit cell parameters and the space group from the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine was solved using SHELXS97.[1]

  • Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The refinement of 3-Iodo-1H-pyrazolo[3,4-b]pyridine was carried out using SHELXL2013.[1]

  • Locate and refine hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.

  • Validate the final crystal structure using crystallographic software to check for geometric and other potential issues.

Data Presentation

The following table summarizes the crystallographic data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[1]

Parameter3-Iodo-1H-pyrazolo[3,4-b]pyridine
Crystal Data
Chemical formulaC₆H₄IN₃
Formula weight ( g/mol )245.02
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.7999 (13)
b (Å)7.7939 (9)
c (Å)17.406 (2)
α (°)90
β (°)101.748 (2)
γ (°)90
Volume (ų)1434.5 (3)
Z8
Data Collection
Radiation typeMo Kα
Temperature (K)150
Measured reflections5315
Independent reflections1470
Refinement
R[F² > 2σ(F²)]0.017
wR(F²)0.040
Goodness-of-fit (S)1.13

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of pyrazolo[3,4-b]pyridine derivatives to their structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation, Layering, etc.) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement & Validation structure_solution->structure_refinement structural_analysis Analysis of Molecular Geometry, Packing, and Interactions structure_refinement->structural_analysis

General workflow for X-ray crystallography.
Signaling Pathways

Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of key signaling kinases. The following diagrams illustrate the signaling pathways of two such kinases, TrkA and TBK1.

TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon binding to its ligand, nerve growth factor (NGF), activates downstream signaling cascades involved in neuronal survival and differentiation.[2] Key pathways include the Ras/MAPK/ERK pathway, which promotes cell proliferation and differentiation, and the PI3K/Akt pathway, which is crucial for inhibiting apoptosis.[2]

TrkA_pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Survival Neuronal Survival Akt->Survival

Simplified TrkA signaling pathway.

TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a serine/threonine-protein kinase that plays a central role in the innate immune response, particularly in antiviral immunity.[3] It is a key component of signaling pathways that lead to the activation of transcription factors such as IRF3 and NF-κB, resulting in the production of type I interferons and other inflammatory cytokines.[4]

TBK1_pathway PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors Detect PAMPs/DAMPs TBK1 TBK1 Adaptors->TBK1 Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates IKK IKK complex TBK1->IKK Activates Interferon Type I Interferon Production IRF3->Interferon NFkB NF-κB IKK->NFkB Activates Cytokines Inflammatory Cytokine Production NFkB->Cytokines

Simplified TBK1 signaling pathway.

References

Application Notes and Protocols for the Analytical Characterization of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules.[1][2][3] Their structural similarity to purine bases has made them a "privileged scaffold" in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and antileishmanial drugs.[4][5] Accurate and comprehensive characterization of newly synthesized pyrazolopyridine derivatives is critical for confirming their chemical structure, assessing purity, and ensuring reproducibility in biological assays. This document provides detailed application notes and experimental protocols for the key analytical techniques used in their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pyrazolopyridines. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of protons and carbons, respectively.[6][7] Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish correlations between nuclei and definitively assign the structure, especially for complex substitution patterns or to differentiate between isomers.[8] For instance, ¹³C NMR can be effectively used to distinguish between N-1 and N-2 substituted pyrazolo[3,4-b]pyridine regioisomers.[9]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazolopyridine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8][10] The choice of solvent should be based on the sample's solubility.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Modern spectrometers can also reference the residual solvent peak.[8][11]

  • Instrument Setup (300-600 MHz Spectrometer): [8][12]

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters. A typical spectral width is 4000 Hz with 32K data points.[8]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 17,200 scans) may be necessary to achieve a good signal-to-noise ratio.[13]

    • 2D NMR (if required): Perform COSY, HSQC, and HMBC experiments using standard pulse programs to resolve structural ambiguities.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Reference the spectrum using TMS (0 ppm) or the residual solvent peak.

Data Presentation: Representative NMR Data

The following table summarizes typical chemical shifts for substituted pyrazolopyridine derivatives.

Compound Type Proton/Carbon Typical Chemical Shift (δ, ppm) Solvent Reference
1H-Pyrazolo[3,4-b]pyridineH-38.01 - 8.06 (singlet)CDCl₃[9]
H-4, H-5, H-67.13 - 8.55 (multiplets)CDCl₃[9]
Pyrazolo[4,3-b]pyridineH-5, H-78.68 - 9.70 (doublets)CDCl₃[10]
C-3139.2 - 140.8CDCl₃[10]
C=O (Ester)160.1 - 160.4CDCl₃[10]
Pyrazolo[3,4-d]pyrimidineH-38.34 - 8.78 (singlet)DMSO-d₆[8]
C-3134.1 - 134.7DMSO-d₆[8]
C-4158.2 - 158.4DMSO-d₆[8]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of pyrazolopyridines.[14] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[10][15] Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods.[16][17] The fragmentation patterns observed in the mass spectrum, particularly with EI-MS, can offer valuable structural information, corroborating data from NMR.[4][18][19] Common fragmentation pathways involve the loss of small molecules like CO, HCN, or side-chain fragments.[4][18]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 0.1-1.0 mg/mL) in a suitable solvent like methanol or acetonitrile.[20]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates.[21]

  • Instrumentation (LC-ESI-MS):

    • HPLC: Use a reversed-phase C18 column. The mobile phase typically consists of a mixture of water (A) and acetonitrile or methanol (B), both containing an acidic modifier like 0.1% formic acid to facilitate protonation.[22]

    • Mass Spectrometer: Couple the HPLC system to an ESI mass spectrometer. Operate the instrument in positive ion mode (ESI+) to detect protonated molecules [M+H]⁺.[16]

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Run a gradient elution, for example, from 5% B to 95% B over 10-20 minutes, to separate the analyte from impurities.[21]

    • Acquire mass spectra over a relevant m/z range (e.g., 100-1000 amu).

    • For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and analyze the resulting daughter ions.

Data Presentation: Common Mass Spectral Fragments
Parent Structure Fragmentation Process Neutral Loss (m/z) Reference
Pyrazolo[3,4-b]pyrido[2′,3′-b]-1,6-naphthyridinesElimination of Carbon MonoxideCO (28)[4]
Loss of Hydrogen CyanideHCN (27)[4]
Ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylatesElimination of EthanolC₂H₅OH (46)[18]
Loss of Carbon MonoxideCO (28)[18]
Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridinesElimination of Halogen Acid (e.g., HCl)HCl (36)[19]

Single Crystal X-ray Crystallography

Application Note

Single crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[7] It yields precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions.[7][15] This technique is invaluable for the absolute confirmation of a novel compound's structure, determining stereochemistry, and understanding packing arrangements in the crystal lattice.[6][15] The primary prerequisite is the ability to grow high-quality single crystals of the pyrazolopyridine derivative.[23][24]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture until saturation. Loosely cover the container (e.g., with parafilm pierced with small holes) and allow the solvent to evaporate slowly and undisturbed over several days.[24]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[23]

  • Crystal Mounting and Data Collection:

    • Under a microscope, select a well-formed single crystal (typically 0.05-0.25 mm in dimension) that is free of cracks or defects.[24][25]

    • Mount the crystal on a goniometer head using a cryoprotectant oil.[23]

    • Place the mounted crystal on a single-crystal X-ray diffractometer.[23]

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) while it is rotated, collecting the diffraction pattern on a detector.[23]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to determine the precise atomic positions.

Data Presentation: Example Crystallographic Data
Parameter Description Example Value Range
Crystal System The symmetry class of the crystal lattice.Monoclinic, Orthorhombic
Space Group Describes the symmetry elements of the unit cell.P2₁/c, P-1
a, b, c (Å) The lengths of the unit cell axes.5 - 20 Å
α, β, γ (°) The angles between the unit cell axes.90° or variable (e.g., β ≈ 90-110°)
Volume (ų) The volume of the unit cell.500 - 3000 ų
Z The number of molecules per unit cell.2, 4, 8

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a cornerstone technique for determining the purity of pyrazolopyridine samples and for their purification.[26] Reversed-phase HPLC (RP-HPLC) is most commonly used, where compounds are separated based on their hydrophobicity.[20] The method can be used to quantify the analyte, identify impurities, and monitor reaction progress. By scaling up an analytical method to preparative HPLC, pure compounds can be isolated from complex reaction mixtures.[27]

Experimental Protocol: Purity Analysis by RP-HPLC
  • Sample Preparation:

    • Prepare a stock solution of the pyrazolopyridine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).[20][21]

    • Dilute this stock solution with the initial mobile phase to a working concentration (e.g., 50-100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.[21]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[20]

    • Gradient: A typical starting gradient is 5% B to 95% B over 20 minutes.[21]

    • Flow Rate: 1.0 mL/min.[20][21]

    • Column Temperature: 25 °C (ambient).[20][21]

    • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm or the compound's λ_max).[21][28][29]

  • Data Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Record the chromatogram.

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Workflow for Characterization of a Novel Pyrazolopyridine

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_final Final Steps Synthesis Chemical Synthesis Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS for Formula) Purification->MS HPLC HPLC Analysis (Purity Check > 95%) Purification->HPLC Other FT-IR / UV-Vis (Functional Groups) Purification->Other Xray Single Crystal X-ray (Absolute Structure) NMR->Xray Structure Ambiguous MS->Xray Structure Ambiguous HPLC->Purification Impure Data Data Compilation & Structure Confirmed HPLC->Data Xray->Data Other->Xray Structure Ambiguous BioAssay Biological Assays Data->BioAssay G cluster_pathway Simplified Kinase Signaling Pathway ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds to ATP-binding site Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Response Cellular Response PhosphoSubstrate->Response Pyrazolo Pyrazolopyridine Inhibitor Pyrazolo->Kinase Competitively binds to ATP-binding site G Data Raw Data MS NMR X-ray MolFormula Molecular Formula Data:ms->MolFormula HRMS Fragments Key Fragments & Connectivity Data:nmr->Fragments 1D & 2D NMR Structure3D 3D Structure & Absolute Confirmation Data:xray->Structure3D Final Final Confirmed Structure MolFormula->Final Fragments->Final Structure3D->Final

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The focus is on addressing and overcoming challenges related to its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic amine.[1][2][3] Compounds of this class often exhibit poor water solubility due to their aromatic structure and crystalline nature. However, the presence of the amine group and nitrogen atoms in the heterocyclic rings allows for pH-dependent solubility. It is expected to have better solubility in acidic conditions where the amine groups can be protonated. Qualitative information suggests solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: The main approaches to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Lowering the pH of the aqueous solution to protonate the basic nitrogen atoms.[4][5][6]

  • Co-solvents: Using a mixture of water and a miscible organic solvent.[7][8][9][10]

  • Complexation: Employing agents like cyclodextrins to form inclusion complexes.[11]

  • Solid Dispersions: Creating amorphous dispersions of the compound in a hydrophilic polymer matrix.

Q3: How does pH affect the solubility of this compound?

A3: As a weakly basic compound, the solubility of this compound is highly dependent on pH.[4] In acidic solutions, the amine functional groups become protonated, forming a more soluble salt. As the pH increases and becomes more basic, the compound will be in its less soluble, unionized form.[4] Therefore, a significant increase in solubility is expected at a pH below the pKa of the compound.

Q4: Can I use co-solvents to dissolve this compound for in vitro assays?

A4: Yes, co-solvents are a common and effective method for dissolving poorly soluble compounds for in vitro studies.[7][8][9] Solvents such as DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol are frequently used.[10] It is crucial to start with a high-concentration stock solution in a strong organic solvent like DMSO and then dilute it into the aqueous assay buffer. However, the final concentration of the organic solvent in the assay should be carefully controlled to avoid any toxic or off-target effects on the biological system being studied.

Q5: What are cyclodextrins and how can they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core. This formation of an inclusion complex effectively shields the hydrophobic compound from the aqueous environment, leading to a significant increase in its apparent water solubility.[11]

Troubleshooting Guides

Issue 1: The compound is not dissolving in my aqueous buffer.
  • Troubleshooting Steps:

    • Verify the pH of your buffer. For a basic compound like this, a neutral or basic pH will result in very low solubility.

    • Acidify your buffer. Try lowering the pH of your buffer incrementally (e.g., to pH 5.0, 4.0, or 3.0) with a suitable acid (e.g., HCl) and observe if the solubility improves.

    • Prepare a stock solution in an organic solvent. Dissolve the compound in a minimal amount of DMSO or ethanol to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to be compatible with your experiment.

    • Gentle heating and sonication. Applying gentle heat (e.g., 37-40°C) and using a sonicator can help to increase the rate of dissolution. However, be cautious about the thermal stability of your compound.

  • Logical Workflow for Troubleshooting Insolubility:

    G start Compound Insoluble in Aqueous Buffer check_ph Check Buffer pH start->check_ph is_acidic Is pH < 6? check_ph->is_acidic acidify Acidify Buffer (e.g., pH 4-5) is_acidic->acidify No organic_stock Prepare Stock in DMSO/Ethanol is_acidic->organic_stock No heat_sonicate Apply Gentle Heat/Sonication is_acidic->heat_sonicate Yes acidify->heat_sonicate dilute Dilute Stock into Buffer organic_stock->dilute dilute->heat_sonicate reassess Reassess Solubility heat_sonicate->reassess

    Troubleshooting workflow for initial insolubility.

Issue 2: The compound precipitates out of solution after diluting the organic stock.
  • Troubleshooting Steps:

    • Decrease the final concentration. The aqueous solubility limit may have been exceeded. Try preparing a more dilute final solution.

    • Increase the percentage of co-solvent. If your experimental system allows, a slightly higher concentration of the organic co-solvent in the final solution may be necessary to maintain solubility.

    • Use a different co-solvent. Some co-solvents are more effective than others for specific compounds. Consider trying polyethylene glycol (PEG) or propylene glycol.

    • Investigate the use of cyclodextrins. Adding a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to the aqueous buffer before adding the compound's stock solution can help to keep it in solution.

    • Change the order of addition. Try adding the organic stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Signaling Pathway for Co-Solvent Selection:

    G start Precipitation on Dilution lower_conc Lower Final Concentration start->lower_conc increase_cosolvent Increase Co-solvent % start->increase_cosolvent change_cosolvent Try Different Co-solvent (e.g., PEG) start->change_cosolvent use_cyclodextrin Add Cyclodextrin to Buffer start->use_cyclodextrin evaluate Evaluate for Precipitation lower_conc->evaluate increase_cosolvent->evaluate change_cosolvent->evaluate use_cyclodextrin->evaluate success Solubility Achieved evaluate->success

    Decision pathway for addressing precipitation.

Data Presentation

Disclaimer: The following tables contain illustrative data for example purposes only. Actual experimental results will vary.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)
Water (pH 7.0)80.1< 0.01
Water (pH 3.0)80.11.5
Ethanol24.65.2
Propylene Glycol32.08.9
Polyethylene Glycol 40012.515.7
Dimethyl Sulfoxide (DMSO)46.7> 50

Table 2: Example Effect of Co-Solvent (Ethanol) Concentration on Aqueous Solubility at pH 7.0

Ethanol Concentration (% v/v)Apparent Solubility (mg/mL)
0< 0.01
100.25
201.1
303.8
407.5

Table 3: Example Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on Aqueous Solubility at pH 7.0

HP-β-CD Concentration (mM)Apparent Solubility (mg/mL)
0< 0.01
100.5
251.8
504.2
1009.8

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 9.0 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Protocol 2: Co-solvent Solubility Assessment
  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40% v/v of ethanol in water).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each co-solvent mixture.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours.

  • Sample Processing and Quantification: Follow steps 4 and 5 from Protocol 1 to determine the solubility in each co-solvent mixture.

Protocol 3: Cyclodextrin Complexation and Solubility Enhancement
  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).

  • Sample Preparation: Add an excess amount of the compound to each cyclodextrin solution.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours.

  • Sample Processing and Quantification: Follow steps 4 and 5 from Protocol 1 to determine the apparent solubility at each cyclodextrin concentration.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am performing a synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common issue in the synthesis of pyrazolo[3,4-b]pyridines and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole, is crucial. Impurities can interfere with the reaction.[1]

    • Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1]

  • Reaction Conditions:

    • Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.[1]

    • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.[1]

    • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.[1]

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.

    • Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these N-heterocycles is UV light (254 nm).

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts, which can interfere with purification and reduce the isolated yield.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?

Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[2][3]

  • Controlling Regioselectivity:

    • Starting Material Selection: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[2] When the electrophilicity of the two carbonyl groups is very different, regioselectivity can be higher than 80%.[2]

    • Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regioselectivity.[1] It is advisable to consult the literature for specific examples similar to your target molecule.

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[1] The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]

Issue 3: Unexpected Side Products

Question: I have isolated an unexpected side product. What could it be?

Answer: Several side reactions can occur depending on the specific synthetic route:

  • Formation of Isomeric Pyrazolopyridines: In certain syntheses, such as those starting from 3-acylpyridine N-oxide tosylhydrazones, a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines can be formed.[4] The ratio of these isomers is highly dependent on the reaction conditions.[4]

  • Azine Formation: When using starting materials like 2-chloro-3-formylpyridine, the formation of azine species can occur, which will lower the yield of the desired pyrazolo[3,4-b]pyridine.

  • Sulfonation of Aminopyrazole: Under highly acidic annelation conditions, electrophilic sulfonation at the 4-position of the aminopyrazole ring can occur, which may prevent the desired cyclization.

  • Dimerization: In some instances, unexpected dimerization can lead to products like 3,3′-bipyrazolo[3,4-b]pyridines, though this is not a commonly reported side reaction.[5]

Data on Side Reactions

The formation of regioisomers is a well-documented side reaction. The following table summarizes the influence of the electrophile and solvent on the regioselectivity of the cyclization of 3-benzoylpyridine N-oxide (Z)-tosylhydrazone, leading to a mixture of 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[3,4-b]pyridine (the desired product) and the regioisomeric 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine.

ElectrophileSolventYield of pyrazolo[3,4-b]pyridine (%)Yield of pyrazolo[4,3-c]pyridine (%)Total Yield (%)
TsClCH2Cl2821294
Ts2OCH2Cl2871097
Ac2OCH2Cl2702191
AcClCH2Cl2742296
Tf2OCH2Cl2108393
Ts2OTHF831194
Ts2OCH3CN801393
Ts2OToluene751085

Data adapted from a study on the cyclization of pyridine N-oxide tosylhydrazones.[4]

Experimental Protocols

1. Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

This protocol is adapted from a procedure utilizing a zirconium tetrachloride catalyst.[6]

  • Reactants:

    • α,β-Unsaturated ketone (0.5 mmol)

    • 5-Amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

    • Zirconium tetrachloride (ZrCl4) (0.15 mmol, 35 mg)

    • N,N-Dimethylformamide (DMF) (0.5 mL)

    • Ethanol (EtOH) (0.5 mL)

  • Procedure:

    • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

    • Degas the reaction mixture.

    • Add ZrCl4 (0.15 mmol) to the mixture.

    • Stir the reaction mixture vigorously at 95 °C for 16 hours.

    • Monitor the reaction to completion using TLC.

    • After the reaction is complete, concentrate the mixture in vacuo.

    • Add chloroform (CHCl3) and water.

    • Separate the two phases and wash the aqueous phase with CHCl3 twice.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Three-Component Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation

This protocol describes a green chemistry approach for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

  • Reactants:

    • 1,3-Dimethyl-1H-pyrazol-5-amine (1 eq.)

    • Ethyl 2-cyanoacetate (1 eq.)

    • Aromatic aldehyde (e.g., benzaldehyde) (1 eq.)

    • Ammonium acetate (1 eq.)

    • Triethylamine (TEA) (0.5 eq.)

    • Water (as solvent)

  • Procedure:

    • In a microwave-safe reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine, ethyl 2-cyanoacetate, the aromatic aldehyde, ammonium acetate, and TEA in water.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid product by filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_side_reactions Potential Side Products 5-Aminopyrazole 5-Aminopyrazole Cyclization Cyclization/ Condensation 5-Aminopyrazole->Cyclization Bielectrophile 1,3-Dicarbonyl, α,β-Unsaturated Ketone, etc. Bielectrophile->Cyclization Reaction_Conditions Catalyst, Solvent, Temperature Reaction_Conditions->Cyclization Desired_Product Pyrazolo[3,4-b]pyridine Cyclization->Desired_Product Side_Products Side Products Cyclization->Side_Products Side Reactions Regioisomers Regioisomers Dimers Dimers Other_Byproducts Azines, Sulfonated Starting Material, etc.

Caption: General reaction pathway for pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting_Workflow Start Low or No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst, Solvent) Check_Purity->Optimize_Conditions Pure Purify_Reactants Purify/Recrystallize Reactants Check_Purity->Purify_Reactants Impure Monitor_Reaction Monitor Reaction Progress (TLC) Optimize_Conditions->Monitor_Reaction Workup Review Work-up and Purification Monitor_Reaction->Workup Success Improved Yield Workup->Success Purify_Reactants->Check_Purity

Caption: Troubleshooting workflow for low reaction yield.

Regioselectivity_Control Start Formation of Regioisomers Unsymmetrical Are Starting Materials Unsymmetrical? Start->Unsymmetrical Modify_Reactants Modify Reactants for Greater Electronic/Steric Bias Unsymmetrical->Modify_Reactants Yes No_Issue Regioselectivity Not an Issue Unsymmetrical->No_Issue No Screen_Conditions Screen Catalysts and Solvents Modify_Reactants->Screen_Conditions Separate Separate Isomers by Column Chromatography Screen_Conditions->Separate

Caption: Decision diagram for controlling regioselectivity.

References

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazolo[3,4-b]pyridine compounds.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Recovery of a Pure Compound After Column Chromatography

Question: I've successfully synthesized my target pyrazolo[3,4-b]pyridine, but I'm getting a low yield of the pure compound after flash column chromatography on silica gel. What could be the issue?

Answer: Low recovery after column chromatography can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Compound Stability on Silica Gel: Pyrazolo[3,4-b]pyridines, being nitrogen-containing heterocycles, can sometimes interact strongly with the acidic silica gel, leading to decomposition or irreversible adsorption.

    • Recommendation: Before performing a large-scale column, test the stability of your compound on a small amount of silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe streaking or the appearance of new spots, your compound may be degrading. In such cases, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in your eluent.[1]

  • Incorrect Eluent System: An inappropriate solvent system can lead to poor separation or slow elution, causing the compound to spread out over many fractions and appear as a low yield.

    • Recommendation: The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many pyrazolo[3,4-b]pyridine derivatives.[2] Start with a low polarity to elute non-polar impurities, and gradually increase the polarity to elute your target compound. Aim for an Rf value of around 0.2-0.3 for your compound on TLC for optimal separation.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to inefficient separation and mixing of components.

    • Recommendation: Ensure your column is packed uniformly. A slurry packing method is generally preferred.

  • Compound Precipitation on the Column: If your compound has low solubility in the eluent, it might precipitate at the top of the column, especially if loaded in a more polar solvent than the initial mobile phase.

    • Recommendation: Use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.

Issue 2: Co-elution of Impurities with the Target Compound

Question: I'm having trouble separating my pyrazolo[3,4-b]pyridine from a persistent impurity during column chromatography. They have very similar Rf values. What can I do?

Answer: Separating compounds with similar polarities is a common challenge. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Recommendation: Instead of a simple two-solvent system (e.g., hexane/ethyl acetate), try adding a third solvent in a small amount to modulate the selectivity. For example, adding a small percentage of dichloromethane or methanol can sometimes improve separation. Isocratic elution (using a constant solvent composition) with a finely tuned solvent mixture might provide better results than a gradient.

  • Change the Stationary Phase:

    • Recommendation: If silica gel doesn't provide adequate separation, consider using a different stationary phase. Reverse-phase chromatography, using a C18-functionalized silica gel and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can offer a different selectivity and may resolve the co-eluting compounds.[3]

  • Recrystallization:

    • Recommendation: If the impurity and your product have different solubilities in a particular solvent, recrystallization can be a highly effective purification method.[2] Experiment with different solvents or solvent mixtures to find one that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity remains in solution or does not dissolve at all.

Issue 3: Difficulty in Removing Reagents or Catalysts

Question: After my reaction, I'm struggling to remove residual reagents and catalysts from my crude pyrazolo[3,4-b]pyridine product.

Answer: A proper work-up procedure before chromatography is crucial for removing catalysts and inorganic salts.[2]

  • Aqueous Work-up:

    • Recommendation: Perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with water, brine, and if necessary, a dilute acidic or basic solution to remove corresponding impurities. For example, a wash with a saturated sodium bicarbonate solution can help remove acidic impurities.

  • Catalyst-Specific Removal:

    • Recommendation: If you are using a specific catalyst, there might be a recommended work-up procedure to remove it. For instance, some metal catalysts can be removed by filtration through a pad of Celite or by using specific scavengers.

Data Presentation

The following table summarizes purification data for various pyrazolo[3,4-b]pyridine derivatives from the literature. This data can serve as a reference for selecting an appropriate purification strategy.

Compound TypePurification MethodSolvent System/ConditionsYield (%)Purity (%)Reference
1H-Pyrazolo[3,4-b]pyridine derivativesFlash Column ChromatographySilica gel, Hexane/Ethyl Acetate gradient85-95>95 (HPLC)--INVALID-LINK--
Pyrazolo[3,4-b]pyridine derivativesRecrystallizationEthanol85-95Not specified--INVALID-LINK--
4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridinesFlash Column ChromatographySilica gel, n-hexane/EtOAc (8:2)13-28Not specified--INVALID-LINK--
Pyrazolo[4,3-b]pyridine derivativesFlash Column Chromatography and/or RecrystallizationSilica gel, 10% EtOAc in CHCl372-85Not specified--INVALID-LINK--
Pyrazolo[3,4-b]pyridine derivativesColumn ChromatographySilica gel, Ethyl acetate/Hexane (4:6)94Not specified[Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of pyrazolo[3,4-b]pyridine compounds using flash column chromatography on silica gel.

  • Eluent Selection:

    • Develop a solvent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point.

    • The ideal eluent system should provide a good separation between your target compound and impurities, with an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • If using a gradient, gradually increase the polarity of the eluent to move your compound down the column.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified pyrazolo[3,4-b]pyridine compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of pyrazolo[3,4-b]pyridine compounds by recrystallization.

  • Solvent Selection:

    • Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for pyrazolo[3,4-b]pyridines include ethanol, ethanol/water mixtures, or DMF/ethanol.[4]

    • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution:

    • Place the crude compound in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the compound completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For further crystallization, cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_methods cluster_analysis Analysis synthesis Pyrazolo[3,4-b]pyridine Synthesis workup Reaction Work-up (e.g., Extraction, Washing) synthesis->workup TLC TLC Analysis for Solvent System Selection workup->TLC purification_method Purification Method TLC->purification_method col_chrom Column Chromatography recryst Recrystallization pure_product Pure Pyrazolo[3,4-b]pyridine col_chrom->pure_product recryst->pure_product analysis Purity & Structural Analysis (e.g., HPLC, NMR, MS) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of pyrazolo[3,4-b]pyridines.

troubleshooting_purification cluster_low_yield Low Yield cluster_coelution Co-elution of Impurities start Purification Issue q_stability Compound stable on silica? start->q_stability q_mobile_phase Tried different mobile phase? start->q_mobile_phase a_stability_no Use alumina or deactivated silica q_stability->a_stability_no No q_eluent Optimal eluent system? q_stability->q_eluent Yes a_eluent_no Re-optimize TLC (Rf ~0.2-0.3) q_eluent->a_eluent_no No q_loading Proper sample loading? q_eluent->q_loading Yes a_loading_no Use dry loading technique q_loading->a_loading_no No a_mobile_phase_no Add 3rd solvent or change polarity q_mobile_phase->a_mobile_phase_no No q_stationary_phase Tried different stationary phase? q_mobile_phase->q_stationary_phase Yes a_stationary_phase_no Try reverse-phase C18 q_stationary_phase->a_stationary_phase_no No a_recrystallize Attempt Recrystallization q_stationary_phase->a_recrystallize Yes

Caption: Troubleshooting decision tree for pyrazolo[3,4-b]pyridine purification.

References

Technical Support Center: Overcoming Resistance to Pyrazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine-based inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges in your experiments, particularly concerning inhibitor resistance.

Frequently Asked Questions (FAQs)

Q1: What are pyrazolopyridine-based inhibitors and what are their common cellular targets?

A1: Pyrazolopyridines are a class of heterocyclic compounds that act as privileged scaffolds in drug discovery due to their ability to mimic the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases.[1][2] This makes them effective kinase inhibitors.[2] Common cellular targets for pyrazolopyridine-based inhibitors include a variety of protein kinases that are often dysregulated in cancer, such as SRC, c-Met, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Bruton's tyrosine kinase (BTK).[1][3][4]

Q2: What are the primary mechanisms of acquired resistance to pyrazolopyridine-based kinase inhibitors?

A2: The two most common mechanisms of acquired resistance are the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, and the development of mutations in the target kinase's ATP-binding pocket.[5] So-called "gatekeeper" mutations can sterically hinder the inhibitor from binding to its target.[3] Additionally, cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the inhibited kinase.[5]

Q3: My pyrazolopyridine inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What are the potential reasons for this discrepancy?

A3: Several factors could contribute to this issue. The compound may have poor cell permeability, preventing it from reaching its intracellular target. It could also be subject to high protein binding in the cell culture medium, reducing the effective concentration. Another possibility is that the compound is rapidly metabolized by the cells into an inactive form. Finally, the inhibitor might be actively removed from the cell by efflux transporters like P-glycoprotein.

Q4: How can I determine if the observed resistance in my cell line is due to an on-target mutation or a bypass pathway?

A4: A systematic approach is recommended to distinguish between on-target and off-target resistance mechanisms.[5] First, you should sequence the kinase domain of the target protein in the resistant cell line to identify any potential mutations.[5] Concurrently, use Western blotting to assess the phosphorylation status of the inhibitor's direct target in both sensitive and resistant cells in the presence of the drug.[5] If the target remains phosphorylated in the resistant cells, this suggests an on-target resistance mechanism.[5] To investigate bypass pathways, analyze the phosphorylation status of key downstream signaling proteins.[5] If these pathways are still active despite target inhibition, it points to the activation of a bypass mechanism.[5] A phospho-receptor tyrosine kinase (RTK) array can also be used to screen for the activation of multiple RTKs simultaneously.[5]

Q5: What are some strategies to overcome resistance mediated by efflux pumps?

A5: One strategy is to co-administer the pyrazolopyridine inhibitor with a known inhibitor of the specific efflux pump, such as verapamil for P-glycoprotein. Some pyrazolopyridine derivatives have been shown to directly inhibit P-gp, offering a dual therapeutic benefit. Another approach is to target proteins that regulate the expression of these efflux pumps. For example, inhibiting Pim1 kinase has been shown to reduce the expression of ABCG2.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with pyrazolopyridine-based inhibitors.

Issue 1: High variability in IC50 values between experiments.

  • Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of my pyrazolopyridine inhibitor in cell viability assays across different experimental runs. What could be the cause?

  • Answer: Inconsistent IC50 values can stem from several factors.[5] Ensure you have a standardized protocol for cell seeding, as variations in cell density can significantly impact results.[5] Always prepare fresh drug dilutions from a validated stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock.[5] Confirm the stability of your compound in the assay medium over the incubation period.

Issue 2: My inhibitor appears to have off-target effects.

  • Question: I suspect my pyrazolopyridine inhibitor is affecting pathways other than the intended target. How can I confirm and mitigate these off-target effects?

  • Answer: To confirm off-target effects, you can use a structurally distinct inhibitor that targets the same primary protein.[6] If the observed phenotype is not replicated, it is likely an off-target effect of your initial compound.[6] To mitigate these effects, perform a dose-response analysis and use the lowest effective concentration to minimize engagement of lower-affinity off-targets.[6] A cellular thermal shift assay (CETSA) can also be a valuable tool to confirm direct target engagement in a cellular context.[7][8]

Issue 3: Difficulty in generating a resistant cell line.

  • Question: I am trying to generate a resistant cell line by continuous exposure to my pyrazolopyridine inhibitor, but the cells are not developing resistance. What can I do?

  • Answer: The process of generating a resistant cell line can be lengthy. Start by culturing the parental cells in a medium containing the inhibitor at its IC20 concentration.[5] It is crucial to monitor the cells daily and allow the surviving population to recover and resume a normal growth rate before gradually increasing the inhibitor concentration.[5] If one cell line is proving difficult, consider attempting to generate a resistant model in a different, relevant cell line in parallel.[5]

Quantitative Data

Table 1: Antiproliferative Activity of Pyrazolopyridine Derivatives against various cancer cell lines.

CompoundCell LineTarget KinaseIC50 (µM)Reference
5a HepG-2c-Met3.42 ± 1.31[3]
MCF-7c-Met4.16 ± 0.2[3]
HCT-116c-Met9.21 ± 0.02[3]
5b HepG-2c-Met3.56 ± 1.5[3]
MCF-7c-Met4.87 ± 0.35[3]
HCT-116c-Met8.95 ± 0.41[3]
10a HepG-2c-Met10.23 ± 0.15[3]
MCF-7c-Met13.65 ± 0.7[3]
HCT-116c-Met17.16 ± 0.37[3]
10b HepG-2c-Met5.14 ± 0.24[3]
MCF-7c-Met8.13 ± 0.4[3]
HCT-116c-Met9.36 ± 0.45[3]

Table 2: c-Met Kinase Inhibitory Activity of Selected Pyrazolopyridine Compounds.

CompoundTarget KinaseIC50 (nM)Reference
5a c-Met4.27 ± 0.31[3]
5b c-Met7.95 ± 0.17[3]
Cabozantinib (Reference) c-Met5.38 ± 0.35[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyrazolopyridine-based inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the pyrazolopyridine inhibitor in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for drug action and cell growth (typically 48-72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9] Incubate the plate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[9]

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol details the detection of phosphorylated proteins by Western blot to assess the inhibition of kinase signaling pathways.[13][14]

Materials:

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% w/v BSA in TBST)

  • Primary antibody (phospho-specific)

  • Secondary antibody (HRP-conjugated)

  • ECL substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the inhibitor, then lyse the cells on ice. Add phosphatase inhibitors to the lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Denature the protein samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.[13]

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody, diluted in TBST, overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein.[15]

Protocol 3: Rhodamine 123 Efflux Assay

This protocol is for measuring the function of efflux pumps like P-glycoprotein using the fluorescent substrate Rhodamine 123 and flow cytometry.[16][17][18]

Materials:

  • Cells (sensitive and resistant lines)

  • Rhodamine 123

  • Pyrazolopyridine inhibitor

  • Positive control inhibitor (e.g., Verapamil)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend cells at a density of 1 x 10^6 cells/mL in culture medium.

  • Inhibitor Pre-incubation: Pre-treat the cells with your pyrazolopyridine inhibitor or a positive control (e.g., Verapamil) for 2 hours.[17]

  • Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension and incubate.

  • Washing: Pellet the cells by centrifugation and wash with ice-cold, dye-free buffer to remove extracellular Rhodamine 123.[16]

  • Efflux: Resuspend the cells in pre-warmed, dye-free buffer and incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow for dye efflux.[16]

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.[17]

  • Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to untreated cells. A higher fluorescence intensity in the treated cells indicates inhibition of the efflux pump.

Visualizations

experimental_workflow Experimental Workflow for Evaluating Pyrazolopyridine Inhibitors cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_resistance Resistance Mechanisms Biochemical Assay Biochemical Assay Cell Viability Assay (MTT) Cell Viability Assay (MTT) Biochemical Assay->Cell Viability Assay (MTT) Confirm Potency Western Blot Western Blot Cell Viability Assay (MTT)->Western Blot Confirm Target Inhibition Rhodamine 123 Efflux Rhodamine 123 Efflux Cell Viability Assay (MTT)->Rhodamine 123 Efflux Investigate Resistance Cell Cycle Analysis Cell Cycle Analysis Western Blot->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Western Blot->Apoptosis Assay Kinase Sequencing Kinase Sequencing Rhodamine 123 Efflux->Kinase Sequencing Phospho-RTK Array Phospho-RTK Array Kinase Sequencing->Phospho-RTK Array

Caption: A typical experimental workflow for the evaluation of pyrazolopyridine-based inhibitors.

resistance_mechanisms Common Mechanisms of Resistance to Pyrazolopyridine Inhibitors cluster_resistance Resistance Mechanisms Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Target Kinase Target Kinase Pyrazolopyridine Inhibitor->Target Kinase Inhibition Cell Proliferation Cell Proliferation Target Kinase->Cell Proliferation Blocks Efflux Pump Overexpression Efflux Pump Overexpression Efflux Pump Overexpression->Pyrazolopyridine Inhibitor Efflux Gatekeeper Mutation Gatekeeper Mutation Gatekeeper Mutation->Target Kinase Alters Binding Site Bypass Pathway Activation Bypass Pathway Activation Bypass Pathway Activation->Cell Proliferation Circumvents Inhibition

Caption: Key mechanisms leading to resistance against pyrazolopyridine-based kinase inhibitors.

troubleshooting_logic Troubleshooting Logic for Poor In-Cell Activity Poor In-Cell Activity Poor In-Cell Activity Cell Permeability Assay Cell Permeability Assay Poor In-Cell Activity->Cell Permeability Assay Check Entry Rhodamine 123 Efflux Assay Rhodamine 123 Efflux Assay Poor In-Cell Activity->Rhodamine 123 Efflux Assay Check Efflux Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Poor In-Cell Activity->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Metabolic Stability Assay Metabolic Stability Assay Poor In-Cell Activity->Metabolic Stability Assay Check Degradation

Caption: A logical workflow for troubleshooting poor in-cell activity of pyrazolopyridine inhibitors.

References

Technical Support Center: Enhancing Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of pyrazolopyridines.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Question: I am experiencing very low to no yield of my desired pyrazolopyridine product in a three-component synthesis. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the multi-component synthesis of pyrazolopyridines are a common issue.[1] Several factors can contribute to this problem. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly influence the reaction's success.[1]

    • Recommendation: Screen different catalysts and optimize the catalyst loading. Both acidic and basic catalysts are commonly used to enhance electrophilicity or assist in deprotonation.[2]

  • Solvent Effects: The solvent is crucial for reactant solubility and reaction kinetics.[1]

    • Recommendation: Experiment with different solvents. While some reactions proceed well in ethanol or DMF, others may benefit from aqueous media or solvent-free conditions.[1][2][3]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[1]

    • Recommendation: Optimize the reaction temperature. While some syntheses can be performed at room temperature, others may require heating.[1][3] Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal time.[1]

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a known challenge in pyrazolopyridine synthesis, particularly with unsymmetrical starting materials.[2] The regioselectivity is influenced by the relative electrophilicity of the carbonyl groups in 1,3-dicarbonyl compounds.[2]

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.

  • Separation of Regioisomers: If optimizing reaction conditions does not provide the desired regioselectivity, separation of the isomers is necessary.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. A gradient of hexane and ethyl acetate is a good starting point for the eluent system.[1]

Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side product formation can significantly lower the yield of the desired pyrazolopyridine. Common side reactions include incomplete cyclization and the formation of stable intermediates.[4]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage without forming the final bicyclic product.

    • Recommendation: Adjusting the reaction temperature or adding a dehydrating agent may promote the final cyclization step.[4]

  • Oxidation of Intermediates: In some cases, intermediates may be susceptible to oxidation, leading to undesired byproducts.

    • Recommendation: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

What are the main synthetic strategies for preparing 1H-Pyrazolo[3,4-b]pyridines?

There are two primary retrosynthetic strategies for the synthesis of 1H-pyrazolo[3,4-b]pyridines:

  • Pyridine ring formation onto a pre-existing pyrazole ring: This is the most common approach and often utilizes a 3-aminopyrazole derivative as a key starting material, which acts as a dinucleophile.[2]

  • Pyrazole ring formation onto a pre-existing pyridine ring: This strategy is also employed, starting with a functionalized pyridine derivative.[2]

What are the advantages of using multicomponent reactions (MCRs) for pyrazolopyridine synthesis?

MCRs are a practical and efficient approach for synthesizing pyrazolopyridines.[3] Key advantages include:

  • Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product.[3]

  • Experimental Simplicity: These are often one-pot reactions, simplifying the experimental setup and workup procedures.[3]

  • Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and saving time.[3]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of pyrazolopyridine synthesis, based on data from cited literature.

Table 1: Optimization of Multicomponent Reaction Conditions for Pyrazolopyridine Derivatives [3]

EntryCatalyst (g)SolventTemperature (°C)Time (min)Yield (%)
1NoneNone8012020
2NoneNoneRoom Temp120Trace
30.01H₂ORoom Temp4085
40.01CH₂Cl₂Room Temp4070
50.01EtOHRoom Temp3097
60.01CH₃CNRoom Temp4080
70.015EtOHRoom Temp2597
80.02EtOHRoom Temp2097
90.025EtOHRoom Temp2097
100.02EtOH602097
110.02EtOHReflux2097

Reaction of ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and ammonium acetate (1.0 mmol). Catalyst: Alginate-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe₃O₄)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [1]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an appropriate work-up and purify the product, typically by column chromatography.

Protocol 2: Reductive Amination for the Synthesis of 5,7-disubstituted-Pyrazolo[3,4-c]pyridines [5]

  • Add the appropriate aldehyde or ketone (1.4 mmol) to a solution of the amine (e.g., 5-(aminomethyl)-N-phenyl-1H-pyrazolo[3,4-c]pyridin-7-amine) (1 mmol) in absolute ethanol (10 mL).

  • Reflux the mixture under an argon atmosphere for 2 hours to form the intermediate imine.

  • Cool the reaction to 0 °C.

  • Add sodium borohydride (4 mmol) and stir the reaction at this temperature for 20 minutes.

  • Add an aqueous solution of NaOH (5% w/v, 3 drops).

  • Purify the crude product by flash chromatography to obtain the pure target derivative.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification start Start: High Purity Reactants reactants Dissolve α,β-unsaturated ketone and 5-aminopyrazole in solvents start->reactants mix Combine reactant solutions reactants->mix degas Degas the mixture mix->degas add_catalyst Add ZrCl₄ catalyst degas->add_catalyst heat Heat and stir at 95°C for 16h add_catalyst->heat tlc Monitor progress with TLC heat->tlc workup Work-up procedure tlc->workup Reaction complete purify Column Chromatography workup->purify end End: Pure Pyrazolopyridine purify->end

Caption: Workflow for pyrazolopyridine synthesis from α,β-unsaturated ketones.

reaction_mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Pathway cluster_product Final Product aminopyrazole 3-Aminopyrazole (1,3-NCC-dinucleophile) intermediate Condensation Intermediate aminopyrazole->intermediate Nucleophilic attack dicarbonyl 1,3-Dicarbonyl Compound (1,3-CCC-biselectrophile) dicarbonyl->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Acid/Base Catalysis product 1H-Pyrazolo[3,4-b]pyridine cyclization->product

Caption: General reaction mechanism for pyridine ring formation on a pyrazole core.

References

Technical Support Center: Optimizing Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you might encounter during the synthesis of pyrazolopyridines, helping you optimize your reaction conditions for better yield and purity.

Issue 1: Low or No Product Yield in Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can significantly interfere with the reaction.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically impact the reaction outcome.[1] Both acidic and basic catalysts, as well as Lewis acids like ZrCl₄ and CuCl₂, have been successfully employed.[2][3]

    • Recommendation: Screen different catalysts and optimize the catalyst loading. Refer to the literature for catalysts used in similar syntheses.

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.[1] Solvents like ethanol, DMF, and acetic acid are commonly used.[2][3]

    • Recommendation: Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific substrates.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.[1] Some reactions proceed at room temperature, while others require heating.[1][2]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4][5]

Issue 2: Formation of Regioisomers in Pyrazolo[3,4-b]pyridine Synthesis

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[6] The regioselectivity is influenced by the relative electrophilicity of the two carbonyl groups.[6]

  • Controlling Reaction Conditions: In some instances, the choice of catalyst and solvent can influence regioselectivity.[1] It is advisable to consult literature for specific examples similar to your target molecule.[1]

  • In Situ Generation of Intermediates: One strategy to overcome regioselectivity problems is the in situ generation of the 1,3-CCC-biselectrophile from an aldehyde and a carbonyl compound with an α-hydrogen. This three-component approach often leads to high yields with no reported regioselectivity issues.[6]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]

Issue 3: Difficulty in Purifying the Pyrazolopyridine Product

Question: I am struggling with the purification of my pyrazolopyridine product. What are the best practices for purification?

Answer:

Purification of pyrazolopyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1]

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on pyrazolopyridine synthesis, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Optimization of a Four-Component Synthesis of Pyrazolopyridine Derivatives [7]

EntryCatalyst (g)SolventTemperature (°C)Time (min)Yield (%)
1NoneNone25120Trace
2NoneNone8012010
30.02None256060
40.02H₂O253085
50.02EtOH252097
60.02CH₂Cl₂254070
70.01EtOH253080
80.015EtOH252592
90.025EtOH252097
100.02EtOH502097
110.02EtOH03090

Reaction Conditions: Ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and ammonium acetate (1.0 mmol). Catalyst: Alginic acid-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe₃O₄).

Table 2: Catalyst Optimization for the Synthesis of a Pyrazolo[3,4-b]pyridine Derivative [8]

EntryCatalystAmount (equiv)SolventTime (h)Yield (%)
1Cu(OAc)₂0.5CHCl₃4820
2Cu(OTf)₂0.5CHCl₃4865
3Cu(BF₄)₂·xH₂O0.5CHCl₃4845
4CuCl₂0.5CHCl₃4872
5Cu(acac)₂0.1CHCl₃4894
6Cu(acac)₂0.5CHCl₃4894
7CuI0.5CHCl₃4835
8CuSO₄·5H₂O0.5CHCl₃4850
9CuBr₂0.5CHCl₃4862
10Cu(OAc)₂0.1CHCl₃4820

Reaction Conditions: Reaction performed at room temperature under reflux.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

General Procedure for the ZrCl₄-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines[2]

To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is then vigorously stirred at 95 °C for 16 h. After completion of the reaction, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The two phases are separated, and the aqueous phase is washed twice with CHCl₃. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

General Procedure for the Three-Component Synthesis of Pyrazolo[4,3-b]pyridines[9]

The corresponding chloronitropyridine (20 mmol) and ethyl acetoacetate (25 mmol) are dissolved in 35 mL of DMF. Anhydrous K₂CO₃ (40 mmol) is added, and the reaction mixture is stirred at 60 °C for 2–6 h (monitored by TLC). The mixture is then poured into 150 mL of water and acidified with concentrated HCl to a pH of 3. The product is extracted with CHCl₃, and the combined organic phase is dried over anhydrous Na₂SO₄, evaporated, and purified via column chromatography (SiO₂/CHCl₃).

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in understanding and troubleshooting pyrazolopyridine synthesis.

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst (Type and Loading) check_purity->optimize_catalyst If pure optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent optimize_temp_time Optimize Temperature and Reaction Time optimize_solvent->optimize_temp_time monitor_reaction Monitor Reaction (e.g., TLC) optimize_temp_time->monitor_reaction monitor_reaction->optimize_temp_time Incomplete successful_synthesis Successful Synthesis monitor_reaction->successful_synthesis Reaction Complete Regioselectivity_Strategy start Formation of Regioisomers modify_conditions Modify Reaction Conditions (Catalyst, Solvent) start->modify_conditions in_situ_generation Use In Situ Generation of Intermediate start->in_situ_generation separation Separate Isomers by Column Chromatography start->separation single_isomer Single Regioisomer modify_conditions->single_isomer Successful in_situ_generation->single_isomer Successful separated_isomers Separated Isomers separation->separated_isomers General_Synthesis_Workflow reactants Starting Materials (e.g., Aminopyrazole, Dicarbonyl Compound) reaction Reaction (Conventional Heating or Microwave) reactants->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure Pyrazolopyridine purification->product

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized pyrazolopyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low or unexpected biological activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized pyrazolopyridine compound shows low to no activity in my primary biological assay. What are the potential reasons?

There are several potential reasons for the low bioactivity of a newly synthesized pyrazolopyridine compound. A systematic approach to troubleshooting is crucial to identify the root cause. Potential reasons can be categorized as issues related to the compound itself, its physicochemical properties, or the experimental assay conditions.[1]

Potential reasons include:

  • Compound Identity and Purity: The synthesized compound may not have the intended structure, or it could be contaminated with impurities that interfere with the assay or are inactive.[1][2]

  • Poor Solubility: Pyrazolopyridines can have poor aqueous solubility, depending on their substituents. If the compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than intended.[2][3]

  • Compound Instability: The compound may be unstable under the assay conditions (e.g., pH, temperature) or in the presence of biological matrices.[1]

  • Incorrect Stereochemistry: The stereochemistry of substituents can significantly impact biological activity. The synthesized compound may be a racemic mixture, with only one active enantiomer.[1]

  • Assay-related Issues: The problem might lie with the assay itself, such as incorrect setup, reagent issues, or the assay not being suitable for this class of compounds.[1]

Below is a logical workflow to troubleshoot this issue:

G cluster_0 Initial Observation cluster_1 Compound Verification cluster_2 Assay Troubleshooting cluster_3 Hypothesis-Driven Optimization cluster_4 Outcome start Low or No Bioactivity Observed purity Check Purity & Identity (NMR, MS, HPLC) start->purity Is the compound what you think it is? solubility Assess Solubility (Nephelometry, DLS) purity->solubility Is it pure? assay_controls Review Assay Controls (Positive/Negative) solubility->assay_controls Is it soluble in the assay buffer? assay_conditions Optimize Assay Conditions (ATP, Substrate Conc.) assay_controls->assay_conditions Are the controls working as expected? interference Test for Assay Interference (e.g., Fluorescence) assay_conditions->interference Are assay conditions optimal? sar Consult Structure-Activity Relationship (SAR) Data interference->sar Is the compound interfering with the assay readout? resynthesis Re-synthesize or Modify Compound sar->resynthesis Can the structure be optimized for better activity? end Bioactivity Confirmed/Understood resynthesis->end

Figure 1: A troubleshooting workflow for addressing low bioactivity.
Q2: How do I confirm the identity and purity of my synthesized pyrazolopyridine?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of your compound. A purity level of >95% is generally recommended for biological assays.

Q3: My compound's purity and identity are confirmed, but the bioactivity is still low. Could solubility be the issue?

Yes, poor solubility is a common reason for low bioactivity in aqueous assay buffers.[2][3] If a compound precipitates out of solution, its effective concentration is significantly reduced.

Troubleshooting Steps:

  • Visual Inspection: Visually inspect your compound in the assay buffer for any signs of precipitation or cloudiness.

  • Kinetic Solubility Assays: Techniques like nephelometry can determine the concentration at which your compound begins to precipitate in a given buffer.[6][7]

  • Optimize Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is low enough to not affect the assay but high enough to maintain solubility.

  • Include Excipients: In some cases, the use of solubility-enhancing excipients may be necessary, but their compatibility with the assay must be verified.

Q4: I suspect my pyrazolopyridine is interfering with the assay itself. How can I check for this?

Compound interference can lead to false positive or false negative results.[8][9] Common types of interference include:

  • Fluorescence Interference: If your compound is fluorescent, it can interfere with fluorescence-based assays.[10]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[11]

  • Reactivity: Some compounds may react with assay reagents.

Troubleshooting Steps:

  • Run a "No Enzyme" Control: This will help determine if your compound interacts with the detection reagents.[12]

  • Vary Enzyme Concentration: The IC₅₀ of a true inhibitor should not be dependent on the enzyme concentration.[8]

  • Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt aggregates.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolopyridines is highly dependent on the substituents at various positions of the heterocyclic core. If your compound shows low activity, consider the following SAR data from published studies.

Pyrazolopyridines as Kinase Inhibitors

Many pyrazolopyridine derivatives have been developed as kinase inhibitors.[13][14][15] The following diagram illustrates a generalized signaling pathway often targeted by these compounds.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 growth_factor Growth Factor growth_factor->receptor kinase2 Kinase 2 kinase1->kinase2 target_kinase Target Kinase (e.g., CDK, SRC) kinase2->target_kinase transcription_factor Transcription Factor target_kinase->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation inhibitor Pyrazolopyridine Inhibitor inhibitor->target_kinase

Figure 2: A generalized kinase signaling pathway targeted by pyrazolopyridine inhibitors.

SAR Summary for Kinase Inhibitors:

PositionFavorable Substituents for BioactivityRationale/Observations
N1 Small alkyl groups (e.g., methyl, ethyl)Often important for proper orientation in the ATP-binding pocket.
C3 Aryl or heteroaryl groupsCan form key hydrogen bonds and π-π stacking interactions with kinase residues.[14]
C4 Amino or substituted amino groupsCan interact with the hinge region of the kinase.
C6 Varies depending on the target kinaseCan be modified to improve selectivity and physicochemical properties.
Pyrazolopyridines as Antiviral Agents

Pyrazolopyridines have also shown potent antiviral activity, particularly against enteroviruses.[16][17]

SAR Summary for Antiviral Pyrazolopyridines:

PositionFavorable Substituents for BioactivityRationale/Observations
N1 Isopropyl groupAppears to be crucial for potent antiviral activity against some enteroviruses.
C4 N-aryl groupsOffers potential for improving antiviral activity.[16]
C6 Thiophenyl-2-yl unitAssociated with high selectivity indices.[16]
C7 Non-polar aminesPreferred for optimal anti-herpes virus activity.[18]

Quantitative Data Summary

The following tables provide representative data on the bioactivity of various pyrazolopyridine derivatives.

Table 1: Bioactivity of Pyrazolopyridine Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference Cell Line
Compound 4 CDK2/cyclin A2240-
Compound 15y TBK10.2-
Compound 5a c-Met4.27HepG-2
Compound 5b c-Met7.95HepG-2
Roscovitine CDK2/cyclin A2390-

Data sourced from multiple studies for illustrative purposes.[13][14][15]

Table 2: Bioactivity of Pyrazolopyridine Antiviral Agents

Compound IDVirus TargetEC₅₀ (µM)Reference Cell Line
ARA-04 HSV-11.00Vero
ARA-05 HSV-11.00Vero
AM-57 HSV-10.70Vero
JX040 EV-D680.2RD

Data sourced from multiple studies for illustrative purposes.[16][17]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format and measures ADP production as an indicator of kinase activity.[19][20]

Materials:

  • Pyrazolopyridine test compound

  • Recombinant kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution and 2.5 µL of the enzyme solution.

  • Pre-incubation: Incubate for 10-30 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of a mixture of ATP and the substrate to start the reaction. The final ATP concentration should be close to the Kₘ for the kinase.

  • Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Detection Reagent according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 2: Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of a compound to protect cells from virus-induced cell death.[21]

Materials:

  • Pyrazolopyridine test compound

  • Host cell line (e.g., Vero, RD)

  • Virus stock

  • Cell culture medium

  • Neutral red or crystal violet stain

Procedure:

  • Cell Plating: Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

  • Virus Inoculation: Infect the cells with the virus at a multiplicity of infection (MOI) that causes >80% CPE in the virus control wells within the desired timeframe.

  • Incubation: Incubate the plate until significant CPE is observed in the virus control wells.

  • Cell Viability Assessment: Quantify the number of viable cells by staining with neutral red or crystal violet, followed by spectrophotometric analysis.

  • Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from CPE (EC₅₀).

Protocol 3: MTT Cell Viability Assay

This assay is used to assess the cytotoxicity of the compound.[22][23]

Materials:

  • Pyrazolopyridine test compound

  • Cell line of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated controls.

  • Incubation: Incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

References

Technical Support Center: Pyrazolo[3,4-b]pyridines NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of pyrazolo[3,4-b]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra for this important class of N-heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.

Question: My ¹H NMR spectrum is overly complex and doesn't match the expected simplicity of my purified compound. What could be the cause?

Answer: This complexity might arise from the presence of rotational isomers (rotamers), especially if you have bulky substituents on the pyrazole or pyridine rings.

  • Troubleshooting Step: Try acquiring the spectrum at an elevated temperature (e.g., 50-80 °C). Increased thermal energy can accelerate the rotation around single bonds, leading to the coalescence of signals and a simpler, time-averaged spectrum.[1]

Question: The proton signals in the aromatic region of my spectrum are overlapping, making it impossible to determine coupling constants and multiplicities. How can I resolve these signals?

Answer: Signal overlap is a common issue due to the similar electronic environments of the protons on the pyridine ring.

  • Troubleshooting Step 1: Change the deuterated solvent. The anisotropic effects of solvents like benzene-d₆ or pyridine-d₅ can induce different chemical shifts compared to common solvents like CDCl₃ or DMSO-d₆, often resolving the overlapped signals.[1]

  • Troubleshooting Step 2: Utilize 2D NMR techniques. A 2D COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to trace the spin systems even if the 1D signals are crowded. For even greater resolution, a TOCSY (Total Correlation Spectroscopy) experiment can reveal entire spin systems from a single cross-peak.

Question: I have very broad peaks in my spectrum, which obscures coupling information. What is the likely cause and solution?

Answer: Peak broadening can result from several factors related to the sample or the instrument.

  • Possible Causes & Solutions:

    • Poor Shimming: The magnetic field is not homogeneous. Re-shim the instrument before acquiring the spectrum.[1][2]

    • Low Solubility/Aggregation: Your compound may not be fully dissolved or could be aggregating at the current concentration. Try diluting the sample or using a different solvent in which the compound is more soluble.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If suspected, passing the sample through a small plug of silica or celite can sometimes help.

    • Chemical Exchange: Protons on the pyrazole nitrogen (N-H) can undergo chemical exchange with trace water or other exchangeable protons, leading to broadening.[3] Ensure your solvent is dry.

Question: How can I definitively identify an N-H or O-H proton signal in my spectrum?

Answer: Exchangeable protons like those on nitrogen or oxygen have a characteristic behavior that can be used for their identification.

  • Experimental Protocol (D₂O Shake):

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add one to two drops of deuterium oxide (D₂O) to your NMR tube.

    • Shake the tube vigorously for about a minute to facilitate proton-deuterium exchange.[1]

    • Re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H or O-H proton will either disappear or significantly decrease in intensity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the pyrazolo[3,4-b]pyridine core?

A1: Chemical shifts are highly dependent on the substituents and the solvent used. However, some general ranges can be expected for unsubstituted or simply substituted derivatives.

¹H NMR Chemical Shift Ranges

Proton Position Typical Chemical Shift (δ, ppm) Notes
H3 (pyrazole ring) 8.0 - 8.6 Often appears as a singlet if C4 is substituted.[4]
H4 (pyridine ring) 7.1 - 8.6 Part of a three-proton system (H4, H5, H6).[4]
H5 (pyridine ring) 7.1 - 7.8 Typically the most upfield of the pyridine protons.
H6 (pyridine ring) 8.3 - 8.8 Often the most downfield pyridine proton due to proximity to the pyridine nitrogen.

| N1-H (pyrazole ring) | 10.0 - 14.0 | Often broad and its observation depends on solvent and concentration. |

¹³C NMR Chemical Shift Ranges

Carbon Position Typical Chemical Shift (δ, ppm) Notes
C3 130 - 155
C3a (bridgehead) 145 - 155
C4 115 - 135
C5 110 - 125
C6 145 - 155 Highly influenced by the pyridine nitrogen.[5]

| C7a (bridgehead) | 140 - 150 | |

Q2: How can I distinguish between N-1 and N-2 substituted regioisomers using NMR?

A2: Distinguishing between N-1 and N-2 isomers can be challenging as their ¹H NMR spectra are often very similar.[6] The most reliable method involves 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC).

  • Methodology: Look for long-range (2-3 bond) correlations from the substituent on the pyrazole nitrogen to the carbons of the pyrazolo[3,4-b]pyridine core.

    • N-1 Isomer: The protons of the N1-substituent should show a correlation to the C7a and C3 carbons.

    • N-2 Isomer: The protons of the N2-substituent should show a correlation to the C3 carbon, but typically not to C7a. This difference in correlation patterns provides a definitive structural assignment.[4]

Q3: What are the expected proton-proton coupling constants (J-values) for the pyridine ring?

A3: The coupling constants are characteristic of the pyridine ring system.

Typical ³JHH Coupling Constants

Coupling Value (Hz)
JH4-H5 4.0 - 5.0

| JH5-H6 | 7.5 - 8.5 |

A key diagnostic feature is that JH5,H6 is generally larger than JH4,H5.[7]

Experimental Protocols & Visualizations

Protocol: Structure Elucidation using HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for determining the carbon skeleton and assigning quaternary carbons. It detects correlations between protons and carbons that are separated by two or three bonds.

Methodology:

  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The sample should be free of particulate matter.

  • Instrument Setup:

    • Record standard 1D ¹H and ¹³C{¹H} spectra first.

    • Use the chemical shift ranges from the 1D spectra to set the spectral widths (SW) for the F2 (¹H) and F1 (¹³C) dimensions in the HMBC experiment.

    • Set the long-range coupling delay (often labeled d6 or similar) to optimize for a specific coupling constant. A typical value is based on an average long-range JCH of 8 Hz (delay ≈ 1/(2J) ≈ 62.5 ms).

  • Data Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration.

  • Data Processing & Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation.

    • Analyze the cross-peaks. A cross-peak at (δH, δC) indicates a 2- or 3-bond coupling between the proton at δH and the carbon at δC.

    • Systematically map these correlations to piece together the molecular structure. Pay close attention to correlations to quaternary carbons, which do not appear in DEPT-135 or HSQC spectra.[8]

Diagrams and Workflows

troubleshooting_flowchart start Complex or Unexpected NMR Spectrum q_broad Are peaks broad? start->q_broad q_overlap Are aromatic peaks overlapping? q_broad->q_overlap No sol_broad Check Shimming & Sample Solubility/ Concentration q_broad->sol_broad Yes q_extra_peaks Are there too many peaks (more than expected)? q_overlap->q_extra_peaks No sol_overlap Acquire spectrum in a different solvent (e.g., C6D6) q_overlap->sol_overlap Yes sol_rotamers Run spectrum at elevated temperature q_extra_peaks->sol_rotamers Yes (Possible Rotamers) run_2d Run 2D NMR (COSY, HSQC, HMBC) for full assignment q_extra_peaks->run_2d No sol_broad->q_overlap sol_overlap->q_extra_peaks sol_rotamers->run_2d

Caption: Troubleshooting flowchart for common NMR issues.

hmbc_correlations cluster_structure Key HMBC Correlations for an N1-Substituted Pyrazolo[3,4-b]pyridine pz_pyridine H_R H C_3 C3 H_R->C_3 C_7a C7a H_R->C_7a H_3 H3 H_3->C_7a H_4 H4 C_6 C6 H_4->C_6 H_5 H5 H_6 H6 C_4 H_6->C_4 H6 C_5 C5

Caption: Key HMBC correlations for structure confirmation.

workflow_nmr_elucidation start Obtain High-Quality Sample proton_nmr 1. Acquire ¹H NMR start->proton_nmr carbon_nmr 2. Acquire ¹³C & DEPT NMR proton_nmr->carbon_nmr Integrate & analyze coupling cosy_nmr 3. Acquire COSY carbon_nmr->cosy_nmr Identify C, CH, CH₂, CH₃ hsqc_nmr 4. Acquire HSQC/HMQC cosy_nmr->hsqc_nmr Establish H-H spin systems hmbc_nmr 5. Acquire HMBC hsqc_nmr->hmbc_nmr Assign protonated carbons (¹JCH) noesy_nmr 6. Acquire NOESY/ROESY (Optional, for sterics) hmbc_nmr->noesy_nmr Connect fragments via long-range correlations (²⁻³JCH) structure Propose Final Structure hmbc_nmr->structure noesy_nmr->structure Confirm stereochemistry/ regiochemistry

Caption: Standard workflow for NMR structure elucidation.

References

Technical Support Center: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use and preservation of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in your research. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a dry environment, protected from light. The recommended storage temperature is 2-8°C.

Q2: I observed a brownish discoloration of my solid compound. What could be the cause?

A2: Discoloration, such as turning brownish, can be an indication of oxidation. Pyrazoline derivatives are known to be susceptible to oxidation, which can be accelerated by exposure to air and light. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protecting container.

Q3: What is the best solvent for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of pyrazolopyridine derivatives. For cellular assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid cytotoxicity.

Q4: My compound precipitates when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A4: This is a common issue for hydrophobic compounds. To prevent precipitation, you can try the following:

  • Pre-warm the aqueous solution: Warming your buffer or medium to the experimental temperature (e.g., 37°C for cell culture) before adding the compound can improve solubility.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution.

  • Increase the volume of the final solution: A lower final concentration might stay in solution.

  • Use a solubilizing agent: In some biochemical assays, a small amount of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain solubility. However, you must first validate that the detergent does not interfere with your assay.

Troubleshooting Guides

Issue 1: Inconsistent results in kinase assays.

Inconsistent IC50 values or variable inhibition percentages can be frustrating. Here are some potential causes and solutions related to the inhibitor:

ObservationPotential CauseRecommended Solution
Decreased inhibitor potency over time Degradation of the inhibitor in the assay buffer.Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Assess the stability of the inhibitor in your specific assay buffer by incubating it for the duration of the assay and analyzing its integrity by HPLC.
High variability between replicate wells Inconsistent inhibitor concentration due to precipitation or adsorption to plasticware.Visually inspect plates for any signs of precipitation. Consider using low-binding microplates. Ensure thorough mixing after adding the inhibitor.
Complete loss of inhibitory activity Incorrect storage of stock solutions leading to extensive degradation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in a desiccated environment.
Issue 2: Compound precipitation in cell-based assays.

Precipitation in cell culture can lead to inaccurate results and cellular stress.

ObservationPotential CauseRecommended Solution
Immediate cloudiness upon addition to media The final concentration exceeds the compound's solubility in the media.Determine the maximum soluble concentration of the compound in your specific cell culture medium before starting the experiment. Do not exceed this concentration.
Crystals forming in the wells after incubation The compound is precipitating out of solution over time at 37°C.Reduce the final concentration of the compound. Ensure the pH of your media is stable, as pH changes can affect the solubility of some compounds.
A thin film or precipitate is visible on the cell monolayer The compound is not fully dissolved or is aggregating in the medium.After diluting the stock solution, vortex the media gently and allow it to sit at 37°C for a short period before adding it to the cells. Visually inspect the diluted media for any particulates before use.

Stability Data

While specific quantitative degradation data for this compound is not extensively available in the literature, the following table summarizes the expected stability based on data for structurally related aminopyrazole and pyrazolopyridine compounds. These are intended to be indicative, and it is highly recommended to perform stability studies under your specific experimental conditions.

ConditionStressorExpected StabilityPotential Degradation Products
Hydrolytic pH 2 (Acidic)Likely to be relatively stable, but prolonged exposure may lead to slow hydrolysis of the amine group.Hydroxylated pyrazolopyridine, ring-opened products.
pH 7 (Neutral)Generally stable under neutral aqueous conditions for typical experimental durations.Minimal degradation expected.
pH 9 (Basic)May exhibit increased degradation compared to neutral pH due to base-catalyzed hydrolysis.[1]Hydroxylated pyrazolopyridine, ring-opened products.
Oxidative 3% H₂O₂Susceptible to oxidation, potentially leading to N-oxides or other oxidized species.N-oxides, hydroxylated derivatives.
Photolytic UV Light (e.g., 254 nm)Pyridine and pyrazole rings can be susceptible to photodegradation. Significant degradation can be expected with direct and prolonged exposure.Complex mixture of photo-rearranged and fragmented products.
Thermal 60°C in solutionAccelerated degradation is likely. The rate will depend on the solvent and presence of other reactive species.Products of oxidation and hydrolysis.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous DMSO for preparing high-concentration stock solutions (e.g., 10-50 mM).

  • Dissolution: To ensure complete dissolution, warm the vial briefly to room temperature and vortex thoroughly. If necessary, use a sonicator for a short period.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed, light-protecting vials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Before use, thaw the aliquot at room temperature and vortex gently.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework for a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C in a sealed vial for 24 hours.

  • Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with 0.1% formic acid). The appearance of new peaks and a decrease in the area of the parent peak will indicate degradation.

Signaling Pathway and Experimental Workflow

MNK1 Signaling Pathway Inhibition

This compound and its derivatives are known to act as kinase inhibitors. One relevant pathway is the MNK1 signaling pathway, which is downstream of the RAS-RAF-MEK-ERK pathway and plays a role in protein synthesis and cell proliferation.[2][3][4]

MNK1_Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1 MNK1 ERK->MNK1 Activates eIF4E eIF4E MNK1->eIF4E Phosphorylates Protein_Synthesis Protein Synthesis & Cell Proliferation eIF4E->Protein_Synthesis Inhibitor 4,6-Dimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine Inhibitor->MNK1

MNK1 Signaling Pathway Inhibition
Experimental Workflow for Kinase Assay

The following workflow outlines a typical biochemical kinase assay to determine the inhibitory activity of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of inhibitor in DMSO Add_Inhibitor Add inhibitor or DMSO (control) to wells Inhibitor_Prep->Add_Inhibitor Kinase_Prep Prepare kinase solution in assay buffer Add_Kinase Add kinase to wells Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare substrate and ATP solution Start_Reaction Add substrate/ATP to initiate reaction Substrate_ATP_Prep->Start_Reaction Add_Inhibitor->Add_Kinase Incubate_1 Pre-incubate inhibitor and kinase Add_Kinase->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate at RT Start_Reaction->Incubate_2 Stop_Reaction Add detection reagent to stop reaction Incubate_2->Stop_Reaction Read_Plate Read signal (e.g., luminescence) Stop_Reaction->Read_Plate Calculate_Inhibition Calculate percent inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Biochemical Kinase Assay Workflow
Troubleshooting Logic for Compound Instability

This diagram illustrates a logical approach to troubleshooting issues that may arise from the instability of this compound during experiments.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Storage Check Compound Storage Solid: 2-8°C, dark, dry Stock: -20°C/-80°C, aliquoted Start->Check_Storage Check_Prep Review Solution Preparation Fresh dilutions used? Precipitation observed? Check_Storage->Check_Prep Storage OK Check_Assay Assess Assay Conditions Buffer pH and components Incubation time and temperature Check_Prep->Check_Assay Prep OK Precipitation_Issue Precipitation is the issue Check_Prep->Precipitation_Issue Precipitation Observed Stability_Test Perform Stability Test Incubate compound in assay buffer and analyze by HPLC Check_Assay->Stability_Test Conditions OK Modify_Protocol Modify Experimental Protocol |  Use fresh solutions Shorten incubation time Optimize buffer Check_Assay->Modify_Protocol Suboptimal Conditions Stability_Test->Modify_Protocol Degradation Observed Degradation_Issue Degradation is the issue Stability_Test->Degradation_Issue

Troubleshooting Compound Instability

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, focusing on their performance as inhibitors of various key drug targets. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

The diverse biological landscape of pyrazolo[3,4-b]pyridine derivatives includes potent anticancer, anti-inflammatory, and antidiabetic activities.[1][3] These compounds have been extensively explored as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5]

Comparative Analysis of Biological Activities

The biological efficacy of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. This section summarizes the SAR for different biological targets.

Pyrazolo[3,4-b]pyridines have emerged as potent inhibitors of a wide range of protein kinases. The core structure often mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site.[5]

Tropomyosin Receptor Kinase (TRK) Inhibitors: A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors. Compound C03 showed significant activity against TRKA kinase with an IC50 value of 56 nM.[6][7] Further studies revealed that compounds C03 , C09 , and C10 are pan-TRK inhibitors with IC50 values of 56 nM, 57 nM, and 26 nM against TRKA, respectively.[6] The antiproliferative activity of C03 was demonstrated in the Km-12 cell line with an IC50 of 0.304 μM.[7]

TANK-Binding Kinase 1 (TBK1) Inhibitors: In a study focused on TBK1 inhibitors, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed. Through several rounds of optimization, compound 15y emerged as a highly potent TBK1 inhibitor with an impressive IC50 value of 0.2 nM.[8] This compound also demonstrated good selectivity and effectively inhibited the downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells.[8]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent and selective FGFR kinase inhibitors. Compound 7n from this series exhibited excellent in vitro potency and favorable pharmacokinetic properties, leading to significant antitumor activity in an H1581 xenograft model.[9] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, as N-methylation resulted in a complete loss of enzymatic potency.[9]

Anaplastic Lymphoma Kinase (ALK) Inhibitors: To overcome resistance to existing drugs like crizotinib, pyrazolo[3,4-b]pyridines were investigated as ALK inhibitors, particularly against the L1196M mutation. Compound 10g displayed exceptional enzymatic activity with an IC50 of less than 0.5 nM against both wild-type ALK and the ALK-L1196M mutant.[10] This compound also showed potent inhibition of ROS1 kinase.[10]

Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to other kinases including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Syk.[4][11] For instance, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile was identified as a potential lead compound for Alzheimer's disease treatment due to its inhibitory activity against CDK5 (IC50 = 0.41 μM) and GSK-3 (IC50 = 1.5 μM).[12]

Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent anti-leukemic agents and Topoisomerase IIα (TOPIIα) inhibitors.[2] Compound 8c from a synthesized series demonstrated potent and broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel, with a GI50 MG-MID value of 1.33 μM.[2] Mechanistic studies revealed that this compound induces DNA damage, S-phase cell cycle arrest, and apoptosis, with significant inhibition of the DNA relaxation activity of TOPIIα.[2]

In the context of antidiabetic agents, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. Hydrazide derivative 3c (IC50 = 9.6 ± 0.5 μM) and hydrazone derivative 4c (IC50 = 13.9 ± 0.7 μM) showed significant activity compared to the reference drug acarbose (IC50 = 200.1 ± 10.0 μM).[3]

Quantitative Data Summary

The following tables summarize the quantitative data for representative pyrazolo[3,4-b]pyridine derivatives against various biological targets.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
C03TRKA56Km-120.304[6][7]
C09TRKA57--[6]
C10TRKA26--[6]
15yTBK10.2A172, U87MG, A375, A2058, Panc0504Micromolar range[8]
7nFGFR1-H1581-[9]
10gALK-wt<0.5--[10]
10gALK-L1196M<0.5--[10]
4CDK5410--[12]
4GSK-31500--[12]

Table 2: Cytotoxic and Enzyme Inhibitory Activity of Other Pyrazolo[3,4-b]pyridine Derivatives

Compound IDBiological Target/ActivityGI50 (µM) / IC50 (µM)Reference
8cNCI-60 Panel (MG-MID)1.33[2]
3cα-Amylase9.6 ± 0.5[3]
4cα-Amylase13.9 ± 0.7[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazolo[3,4-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.[13]

Materials:

  • Kinase enzyme (e.g., TRKA, TBK1, FGFR)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compounds (pyrazolo[3,4-b]pyridine derivatives)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[13]

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently. Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[13]

  • Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[13]

  • Signal Generation: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[13] This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the generated ADP into ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[14]

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine the antiproliferative activity of compounds on cancer cell lines.[8]

Materials:

  • Cancer cell lines (e.g., Km-12, A172, H1581)

  • Cell culture medium and supplements

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of approximately 2000 cells per well and allow them to attach overnight.[8]

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.[8]

  • Cell Fixation: After incubation, gently wash the cells with PBS and fix them by adding 10% TCA and incubating for 1 hour at 4°C.[8]

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.[8]

  • Washing: Remove the unbound dye by washing with 1% acetic acid.[8]

  • Solubilization: Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50/IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of pyrazolo[3,4-b]pyridine derivatives.

Kinase_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., TRK, FGFR, ALK) DownstreamKinase Downstream Kinase (e.g., MEK, AKT) Receptor->DownstreamKinase Phosphorylation Cascade PyrazoloPyridine Pyrazolo[3,4-b]pyridine Derivative PyrazoloPyridine->Receptor Inhibition TranscriptionFactor Transcription Factor (e.g., CREB, STAT) DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellResponse CellResponse GeneExpression->CellResponse Proliferation, Survival, Differentiation

Caption: A generalized signaling pathway for receptor tyrosine kinases inhibited by pyrazolo[3,4-b]pyridine derivatives.

Experimental_Workflow_Kinase_Inhibition start Start compound_prep Prepare Serial Dilutions of Pyrazolo[3,4-b]pyridine Derivatives start->compound_prep plate_setup Dispense Compounds and Controls into 384-well Plate compound_prep->plate_setup enzyme_add Add Kinase Enzyme and Incubate plate_setup->enzyme_add reaction_start Initiate Reaction with ATP/Substrate Mix enzyme_add->reaction_start incubation Incubate at 30°C reaction_start->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read_plate Measure Luminescence detection->read_plate analysis Calculate % Inhibition and Determine IC50 read_plate->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay to determine the IC50 of pyrazolo[3,4-b]pyridine derivatives.

SAR_Logic Core Pyrazolo[3,4-b]pyridine Core R1 Substituent at R1 Core->R1 Modification R3 Substituent at R3 Core->R3 Modification R4_R6 Substituents at R4-R6 Core->R4_R6 Modification Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity Influences R3->Activity Influences R4_R6->Activity Influences

Caption: Logical relationship in the structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine derivatives.

References

Efficacy of Pyrazolo[3,4-b]pyridine Derivatives versus Other CDK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold with established Cyclin-Dependent Kinase (CDK) inhibitors. Due to the limited publicly available data on the specific compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, this comparison focuses on the broader class of pyrazolo[3,4-b]pyridine derivatives that have been evaluated as CDK inhibitors. The performance of these derivatives is contrasted with well-known CDK inhibitors such as Palbociclib, Ribociclib, Abemaciclib, and Dinaciclib, supported by experimental data from peer-reviewed studies.

Executive Summary

Data Presentation: Comparative Efficacy of CDK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolo[3,4-b]pyridine derivatives and approved CDK inhibitors against a panel of CDK enzymes. Lower IC50 values indicate greater potency.

Compound ClassSpecific CompoundCDK1 (IC50)CDK2 (IC50)CDK4 (IC50)CDK5 (IC50)CDK6 (IC50)CDK9 (IC50)Citation(s)
Pyrazolo[3,4-b]pyridine Derivatives 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile---0.41 µM--[1]
Compound 9a (4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine)-1.630 µM---0.262 µM[2]
Compound 14g (4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine)-0.460 µM---0.801 µM[2]
BMS-2652466 nM9 nM----[3]
Approved CDK Inhibitors Palbociclib (PD-0332991)>10,000 nM>10,000 nM11 nM-16 nM-[4][5][6][7]
Ribociclib (LEE011)>10,000 nM-10 nM-39 nM-[8][9][10][11]
Abemaciclib (LY2835219)--2 nM-10 nM57 nM[7][10][12][13]
Dinaciclib (SCH 727965)3 nM1 nM-1 nM-4 nM[14][15][16][17][18]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are representative protocols for CDK kinase activity and cell proliferation assays.

In Vitro CDK Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific CDK/cyclin complex.

Principle: The assay quantifies the phosphorylation of a substrate by a CDK/cyclin complex. The amount of phosphorylation is measured, often using radioisotope-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or non-radioactive methods such as ADP-Glo™ which measures the amount of ADP produced.

Example Protocol (Radioactive):

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant CDK/cyclin complex, a suitable substrate (e.g., a fragment of the Retinoblastoma protein, Rb), and the test inhibitor at various concentrations in a kinase buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl₂).[4]

  • Initiation: Start the kinase reaction by adding ATP mixed with [γ-³²P]ATP.[4]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[19]

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate is visualized and quantified by autoradiography.

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Example Protocol (Non-Radioactive - ADP-Glo™):

  • Kinase Reaction: Similar to the radioactive assay, set up a kinase reaction with the enzyme, substrate, and inhibitor.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add ADP-Glo™ Reagent to deplete the remaining ATP.[19][20]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.[19][20]

  • Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the ADP produced and thus the kinase activity.[19][20]

  • Data Analysis: Calculate IC50 values based on the reduction in luminescence in the presence of the inhibitor.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.[21]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours until purple formazan crystals are visible.[21]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Mandatory Visualizations

CDK Signaling Pathway

The diagram below illustrates the central role of CDK4/6 and CDK2 in the G1/S phase transition of the cell cycle. Inhibition of these kinases prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking cell cycle progression.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription E2F->Rb_E2F p16 p16INK4a p16->CyclinD_CDK46 inhibits CyclinE_CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Rb_p p-Rb Rb_E2F->E2F releases

Caption: Simplified CDK signaling pathway in the G1/S cell cycle transition.

Experimental Workflow for CDK Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a potential CDK inhibitor, from initial in vitro screening to cellular assays.

Experimental_Workflow start Start: Synthesize/Obtain Test Compound kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo™) start->kinase_assay determine_ic50 Determine IC50 values against a panel of CDKs kinase_assay->determine_ic50 select_cell_lines Select relevant cancer cell lines (Rb-positive) determine_ic50->select_cell_lines cell_prolif Cell-Based Assays (e.g., MTT, CellTiter-Glo) treat_cells Treat cells with a dose-range of the compound select_cell_lines->treat_cells measure_prolif Measure cell proliferation and viability treat_cells->measure_prolif western_blot Western Blot Analysis treat_cells->western_blot measure_prolif->western_blot end End: Lead Compound Identification measure_prolif->end Evaluate cellular potency analyze_rb Analyze phosphorylation of Rb and other downstream targets western_blot->analyze_rb analyze_rb->end

Caption: A standard experimental workflow for evaluating CDK inhibitor efficacy.

References

Validating the Mechanism of Action of Pyrazolo[3,4-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrazolo[3,4-b]pyridine compounds with alternative kinase inhibitors, supported by experimental data and detailed protocols to validate their mechanism of action. The pyrazolo[3,4-b]pyridine scaffold is a versatile pharmacophore that has been successfully employed in the development of inhibitors for a range of protein kinases, playing a crucial role in cancer therapy and other diseases. This document serves as a resource for researchers engaged in the discovery and validation of novel kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyrazolo[3,4-b]pyridine derivatives and their alternatives against key kinase targets. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives and Alternatives against Fibroblast Growth Factor Receptors (FGFRs)

Compound/AlternativeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)
Pyrazolo[3,4-b]pyridines
Compound 7n[1]0.2[2]2.5[2]1.8[2]165[2]24[2]
Alternatives
NVP-BGJ398 (Infigratinib)[3][4]0.9[3][5][6][7]1.4[3][5][6][7]1[3][5][6][7]60[3][4]>40-fold selective vs FGFR[5][6]
AZD4547[8][9]0.2[2][10]2.5[2][10]1.8[2][10]165[2][10]24[2]
Selpercatinib (LOXO-292)[11][12]Inhibits at higher concentrations[13][14]Inhibits at higher concentrations[13][14]Inhibits at higher concentrations[13][14]--

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives and Alternatives against Cyclin-Dependent Kinases (CDKs)

Compound/AlternativeCDK2 IC50 (µM)CDK9 IC50 (µM)
Pyrazolo[3,4-b]pyridines
Compound 4[15]0.24[15]-
Compound 8[15]0.65[15]-
Compound 9a[16]1.630[16]0.262[16]
Compound 14[17]0.057[17]-
Compound 14g[16]0.460[16]0.801[16]
Alternatives
Roscovitine[15]0.39[15]-
Ribociclib[16]0.068[16]0.050[16]

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives and Alternatives against Tropomyosin Receptor Kinases (TRKs)

Compound/AlternativeTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
Pyrazolo[3,4-b]pyridines
Compound C03[18][19]56[18][19]--
Compound 3[18]1.6[18]2.9[18]2.0[18]
Compound 4[18]17[18]28[18]11[18]
Compound 5[18]12[18]22[18]15[18]
Alternatives
Larotrectinib[20]3.0[18]13[18]0.2[18]
Entrectinib---
Selpercatinib (LOXO-292)[11][12]---

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyrazolo[3,4-b]pyridine compounds and their alternatives.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K PLCg->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine FGFR Inhibitor Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Inhibition.

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrazolo[3,4-b]pyridine CDK Inhibitor Inhibitor->CDK46 Inhibits

CDK Signaling Pathway and Inhibition.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT Activates PLCg_PKC PLCγ-PKC Pathway TRK->PLCg_PKC Activates Cell_Survival Cell Survival, Proliferation, Differentiation RAS_RAF_MEK_ERK->Cell_Survival PI3K_AKT->Cell_Survival PLCg_PKC->Cell_Survival Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor Inhibitor->TRK Inhibits

TRK Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the mechanism of action of pyrazolo[3,4-b]pyridine compounds.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., FGFR1, CDK2, TRKA)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (Pyrazolo[3,4-b]pyridine derivative or alternative)

  • Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Pre-incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Compound - Kinase + Substrate Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Initiate_Reaction Initiate with ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent & Generate Signal Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Analyze_Data Analyze Data & Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Assay Workflow.
Western Blot Analysis

This protocol is for assessing the inhibition of kinase signaling pathways in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound or DMSO for a specified time.

    • If applicable, stimulate the cells with a growth factor to activate the signaling pathway.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • PBS (Phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Western blot materials (as described above)

Procedure:

  • Cell Treatment:

    • Treat intact cells with the test compound or DMSO (vehicle control) for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[21]

CETSA_Workflow Start Start Cell_Treatment Treat Cells with Compound or Vehicle Start->Cell_Treatment Heat_Challenge Apply Temperature Gradient (Heat Challenge) Cell_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to Separate Soluble & Aggregated Proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Collect_Supernatant Western_Blot Analyze Soluble Protein by Western Blot Collect_Supernatant->Western_Blot Analyze_Data Analyze Data & Generate Melt Curve Western_Blot->Analyze_Data End End Analyze_Data->End

Cellular Thermal Shift Assay (CETSA) Workflow.

References

Comparative analysis of pyrazolo[3,4-b]pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of potent inhibitors for a range of biological targets, particularly protein kinases. Consequently, a variety of synthetic methodologies have been developed to access this valuable core. This guide provides a comparative analysis of the most prominent synthetic routes, offering objective performance comparisons supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

Key Synthesis Methodologies at a Glance

The construction of the pyrazolo[3,4-b]pyridine core is predominantly achieved by building a pyridine ring onto a pre-existing 5-aminopyrazole precursor. The primary methods can be broadly categorized as classical condensations, multicomponent reactions (MCRs), and catalyzed cyclizations, with modern approaches frequently employing microwave irradiation to enhance efficiency.

Performance Comparison of Synthesis Methods

The choice of synthetic route depends critically on desired efficiency, scalability, substrate scope, and available equipment. The following table summarizes quantitative data from various reported methods for the synthesis of substituted pyrazolo[3,4-b]pyridines.

Method CategorySpecific ReactionKey ReagentsConditionsTimeYield (%)Reference
Classical Condensation Reaction with α,β-Unsaturated Ketone (Conventional Heating)5-Amino-1-phenyl-pyrazole, (E)-4-aryl-but-3-en-2-ones, ZrCl₄ (catalyst)DMF/EtOH, 95 °C16 h13 - 28[1]
Solvent-free reaction with Azlactones5-Aminopyrazole, 4-Arylidene-2-phenyloxazol-5(4H)-oneSolvent-free, 150 °C1.5 - 6 h62 - 81[2]
Multicomponent Reactions Conventional Heating
Four-component reaction in Deep Eutectic SolventAniline, Aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneChCl:Urea, 85 °C100 - 110 min~90[3]
Four-component reaction in waterEnaminone, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetateH₂O, Reflux-58[4]
Microwave-Assisted
Three-component reaction5-Amino pyrazole, Aroyl acetonitrile, Aryl/het. aldehydeSolvent-free, 200 °C, Microwave10 minup to 83
Four-component reaction1,3-Dimethyl-pyrazol-amine, Ethyl cyanoacetate, Benzaldehyde, NH₄OAc, TEAH₂O, 40 °C, Microwave (110W)20 min89 - 94[5]
Three-component reaction5-Aminopyrazole, Phenylglyoxal, β-KetoamideAcetic Acid, 120 °C, Microwave20 min~76
Catalyzed Cyclization Silver-Catalyzed Cascade Reaction5-Aminopyrazole, Alkynyl aldehyde, Ag(CF₃CO₂), TfOHDMAc, 100 °C2 h63 - 84[6]
Acid-Catalyzed Room Temperature ReactionPyrano[2,3-c]pyrazole derivative, Aniline, Amorphous Carbon-SO₃HEtOH, Room Temp.30 - 45 minup to 80

Detailed Experimental Protocols

Below are detailed methodologies for key synthetic strategies, providing a practical guide for laboratory implementation.

Method 1: ZrCl₄-Catalyzed Conventional Synthesis

This method represents a classical approach involving the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone under conventional heating.

Protocol for the preparation of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines: [7]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in ethanol (EtOH, 0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add zirconium(IV) chloride (ZrCl₄, 35 mg, 0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion (monitored by TLC), concentrate the mixture in vacuo.

  • Add chloroform (CHCl₃) and water. Separate the two phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the final product.

    • Yields: 13-28%[1]

Method 2: Microwave-Assisted Multicomponent Synthesis

This protocol exemplifies a modern, highly efficient green chemistry approach, leveraging a one-pot, multicomponent strategy accelerated by microwave irradiation.

Protocol for the preparation of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: [5]

  • In a microwave reactor vessel, combine 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (TEA, 0.5 mmol) in water (4 mL).

  • Seal the vessel and subject the mixture to microwave irradiation at a constant temperature of 40 °C for 20 minutes (Power 110 W, Pressure 250 psi).

  • After the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • The product is typically obtained with high purity without the need for further column chromatography.

    • Yields: up to 94%[5]

    • Comparative Note: A similar reaction performed under conventional heating at 40 °C required 10-14 hours.[5]

Method 3: Silver-Catalyzed Cascade Cyclization

This method showcases a catalyzed approach for constructing the pyridine ring through a cascade reaction involving C≡C bond activation.

Protocol for the synthesis of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine: [6]

  • In a 25 mL pressure vial, charge 3-methyl-1-phenyl-1H-pyrazol-5-amine (34.6 mg, 0.20 mmol), 3-phenylpropiolaldehyde (26 mg, 0.20 mmol), silver trifluoroacetate (Ag(CF₃CO₂), 4.4 mg, 10 mol%), and trifluoromethanesulfonic acid (TfOH, 9 mg, 30 mol%) in dimethylacetamide (DMAc, 1.5 mL).

  • Seal the vial and stir the reaction mixture at 100 °C for 2 hours under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, add 50 mL of water to the mixture.

  • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Combine the organic fractions, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/petroleum ether) to obtain the desired product.

    • Yields: 74-84% for various substituted analogs[6]

Biological Significance and Signaling Pathways

Pyrazolo[3,4-b]pyridine derivatives are renowned for their potent inhibitory activity against various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Two key targets are Aurora Kinase A and Cyclin-Dependent Kinase 1 (CDK1), both essential for mitotic progression.

Synthesis Workflow Overview

The general workflow for synthesizing and evaluating these kinase inhibitors follows a logical progression from chemical synthesis to biological validation.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start Select Starting Materials (e.g., 5-Aminopyrazole, Aldehyde, Ketonitrile) Reaction Perform Synthesis (e.g., Microwave-Assisted MCR) Start->Reaction Purification Purify Compound (Crystallization / Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., Aurora A, CDK1) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MCF-7, HCT116) Kinase_Assay->Cell_Assay Pathway_Analysis Target Pathway Analysis (Western Blot) Cell_Assay->Pathway_Analysis Final Lead Compound Identification Pathway_Analysis->Final

Caption: General workflow from synthesis to biological evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors.

Aurora A Kinase Signaling in Mitosis

Aurora A is a key mitotic kinase that regulates centrosome maturation, separation, and mitotic spindle assembly.[8] Its inhibition by a pyrazolo[3,4-b]pyridine derivative can halt the cell cycle and induce apoptosis in cancer cells.

G cluster_pathway Aurora A Mitotic Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Activation PLK1 PLK1 PLK1->G2_Phase Positive Feedback AuroraA->PLK1 Activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly Centrosome->Spindle Mitosis Mitotic Progression Spindle->Mitosis Apoptosis Cell Cycle Arrest & Apoptosis Mitosis->Apoptosis leads to Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Block Block->AuroraA Inhibition

Caption: Inhibition of the Aurora A kinase pathway by a pyrazolo[3,4-b]pyridine derivative leads to mitotic arrest.

CDK1/Cyclin B Signaling Pathway

The CDK1/Cyclin B complex is the master regulator of the G2/M transition, often referred to as the M-phase Promoting Factor (MPF).[9] Its activity is essential for initiating mitosis. Pyrazolo[3,4-b]pyridines can act as potent ATP-competitive inhibitors of CDK1, preventing the phosphorylation of key substrates required for cell division.[10]

G cluster_pathway CDK1/Cyclin B Pathway at G2/M Transition CyclinB Cyclin B (Synthesis in G2) MPF CDK1/Cyclin B Complex (MPF) CyclinB->MPF CDK1 CDK1 CDK1->MPF Substrates Mitotic Substrates (e.g., Lamins, Histone H1) MPF->Substrates Phosphorylation Events Mitotic Events: - Nuclear Envelope Breakdown - Chromosome Condensation Substrates->Events Arrest G2/M Arrest Events->Arrest blocked Inhibitor Pyrazolo[3,4-b]pyridine CDK1 Inhibitor Inhibitor->Block Block->MPF Inhibition

Caption: Inhibition of the CDK1/Cyclin B complex by a pyrazolo[3,4-b]pyridine blocks entry into mitosis.

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines has evolved significantly, with modern methods such as microwave-assisted multicomponent reactions offering dramatic improvements in efficiency, reaction time, and yield over classical approaches. These green chemistry techniques provide rapid access to diverse libraries of these valuable compounds for screening and drug development. The choice of method will ultimately be guided by the specific target molecule, available resources, and desired scale. The potent activity of these scaffolds as kinase inhibitors underscores the continued importance of developing robust and versatile synthetic routes to further explore their therapeutic potential.

References

The Dichotomy of Pyrazolo[3,4-b]pyridines: Bridging the Gap Between Benchtop and Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pyrazolo[3,4-b]pyridine scaffold reveals a compelling, yet often challenging, translation from potent in vitro activity to successful in vivo outcomes. This guide provides a comparative overview of key derivatives, summarizing their performance in both laboratory assays and preclinical animal models, supported by detailed experimental data and methodologies. The aim is to equip researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships that govern the efficacy of this promising class of therapeutic agents.

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the basis for a multitude of potent inhibitors targeting a range of enzymes and cellular processes.[1][2] These compounds have demonstrated significant promise in preclinical studies for the treatment of cancers, inflammatory disorders, and infectious diseases.[3][4] This guide will delve into specific examples of pyrazolo[3,4-b]pyridine derivatives, presenting their in vitro potency alongside their in vivo performance to highlight the critical factors influencing their therapeutic potential.

Comparative Analysis of In Vitro and In Vivo Activity

The transition of a drug candidate from a potent in vitro inhibitor to an effective in vivo therapeutic is a critical hurdle in drug development. For pyrazolo[3,4-b]pyridine derivatives, this journey is exemplified by their activity as kinase inhibitors and anti-cancer agents.

Kinase Inhibitors: From Enzyme Assays to Animal Models

Pyrazolo[3,4-b]pyridines have been extensively investigated as inhibitors of various kinases, including TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7]

One notable example is a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as potent TBK1 inhibitors.[5] Compound 15y from this series demonstrated exceptional in vitro potency with an IC50 value of 0.2 nM against TBK1.[5] This high enzymatic inhibition translated to effective suppression of downstream signaling pathways in cellular assays.[5]

Another class of pyrazolo[3,4-b]pyridines has been identified as potent and selective FGFR kinase inhibitors.[7] Compound 7n from this series exhibited excellent in vitro potency and favorable pharmacokinetic properties, leading to its evaluation in an in vivo xenograft model.[7] In this model, compound 7n demonstrated significant antitumor activity, showcasing a successful translation from in vitro findings to in vivo efficacy.[7]

Similarly, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines were synthesized as CDK inhibitors.[6] These compounds showed potent and selective CDK inhibitory activities and effectively inhibited the proliferation of cultured human tumor cells in vitro.[6] Selected compounds from this series were further evaluated in an in vivo tumor xenograft model, indicating their potential as anti-tumor agents.[6]

The table below summarizes the in vitro and in vivo data for these representative kinase inhibitors.

CompoundTarget KinaseIn Vitro Potency (IC50)Cellular ActivityIn Vivo ModelKey In Vivo Findings
15y TBK10.2 nM[5]Inhibition of TBK1-downstream gene expression in THP-1 and RAW264.7 cells.[5]Not explicitly stated in the provided text.Not explicitly stated in the provided text.
7n FGFR1Not explicitly stated in the provided text.Potent inhibition of FGFR kinase activity.[7]H1581 xenograft model.[7]Significant antitumor activity.[7]
Selected 3,5-disubstituted pyrazolo[3,4-b]pyridines CDKsPotent and selective inhibition.[6]Inhibition of cellular proliferation in cultured human tumor cells.[6]Tumor xenograft model.[6]Not explicitly stated in the provided text.
Anti-Cancer Agents: From Cell Lines to Tumor Models

Beyond kinase inhibition, pyrazolo[3,4-b]pyridines have demonstrated broad anti-proliferative activity against various cancer cell lines.[1][8]

A study on 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines identified compounds with potent in vitro antiproliferative activity in the low micromolar range against several human and murine cancer cell lines, without affecting the proliferation of normal cells.[8] The most potent analogs were then evaluated in vivo and were found to inhibit tumor growth in an orthotopic breast cancer mouse model, importantly without systemic toxicity.[8]

Another series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit Topoisomerase IIα.[1] Compound 8c from this series exhibited potent and broad-spectrum antiproliferative activity across a panel of 60 cancer cell lines, with a GI50 MG-MID value of 1.33 µM.[1] Mechanistic studies revealed that compound 8c induced DNA damage and S-phase cell cycle arrest, leading to apoptosis.[1]

The following table summarizes the in vitro and in vivo data for these anti-cancer agents.

Compound/SeriesMechanism of ActionIn Vitro Potency (GI50/IC50)Cellular EffectsIn Vivo ModelKey In Vivo Findings
1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines Not specified0.75–4.15 µΜ[8]Antiproliferative activity against cancer cell lines.[8]Orthotopic breast cancer mouse model.[8]Inhibition of tumor growth with no systemic toxicity.[8]
8c Topoisomerase IIα inhibitorGI50 MG-MID = 1.33 µM[1]Induction of DNA damage, S-phase arrest, and apoptosis.[1]Not explicitly stated in the provided text.Not explicitly stated in the provided text.

Signaling Pathways and Experimental Workflows

The therapeutic effects of pyrazolo[3,4-b]pyridine drugs are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and for interpreting the link between in vitro and in vivo results.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_signaling TBK1 Signaling Cascade cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs TBK1 TBK1 Viral/Bacterial PAMPs->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 (Dimer) p-IRF3 (Dimer) IRF3->p-IRF3 (Dimer) dimerizes Nucleus Nucleus p-IRF3 (Dimer)->Nucleus translocates to Pyrazolo[3,4-b]pyridine (e.g., 15y) Pyrazolo[3,4-b]pyridine (e.g., 15y) Pyrazolo[3,4-b]pyridine (e.g., 15y)->TBK1 inhibits Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines induces

Caption: Inhibition of the TBK1 signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

A typical experimental workflow for evaluating these compounds involves a multi-step process, from initial screening to in vivo testing.

Drug_Discovery_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation A Synthesis of Pyrazolo[3,4-b]pyridine Derivatives B In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay) A->B C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C Lead Compound Selection D Pharmacokinetic Studies C->D E Animal Model of Disease (e.g., Xenograft) D->E F Efficacy and Toxicity Assessment E->F

Caption: General experimental workflow for pyrazolo[3,4-b]pyridine drug discovery.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of research findings. Below are summarized protocols for key assays used in the evaluation of pyrazolo[3,4-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (Example: TBK1)
  • Reagents and Materials : Recombinant human TBK1 enzyme, appropriate substrate (e.g., IRF3), ATP, assay buffer, test compounds (pyrazolo[3,4-b]pyridines), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compounds are serially diluted in DMSO and added to the wells of a microplate.

    • TBK1 enzyme and the substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 1 hour).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the enzyme activity.

  • Data Analysis : The luminescence signal is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (Example: MTT Assay)
  • Cell Culture : Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine compounds for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis : The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of cell viability is calculated relative to untreated control cells. GI50 or IC50 values are then determined.

In Vivo Tumor Xenograft Model
  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure :

    • Human tumor cells are subcutaneously or orthotopically implanted into the mice.

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The pyrazolo[3,4-b]pyridine compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • The body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint and Analysis : At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

References

Cross-reactivity of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount in advancing safe and effective therapeutics. This guide provides a detailed comparison of the kinase selectivity of a potent 1H-pyrazolo[3,4-b]pyridine derivative, offering valuable insights for inhibitor design and development.

Compound 15y has demonstrated exceptional potency against TBK1 with an IC50 value of 0.2 nM.[1][2] To assess its selectivity, the compound was screened against a panel of 31 other kinases at a concentration of 1.0 µM.[1]

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of compound 15y against a diverse panel of kinases. The data highlights the compound's high selectivity for its primary target, TBK1.

Kinase TargetPercent Inhibition at 1.0 µMIC50 (nM)
TBK1 >99% 0.2
IKKε92.8%28.7
CLK148.3%Not Tested
DYRK1A36.8%Not Tested
HIPK214.1%Not Tested
Other 26 Kinases<10%Not Tested

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[1]

Experimental Protocols

The kinase inhibition assays were crucial in determining the selectivity profile of compound 15y. The following is a detailed description of the methodologies employed.

TBK1 Inhibition Assay (In Vitro)

The in vitro inhibitory activity of the compound against TBK1 was determined using a well-established kinase assay. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was calculated from the dose-response curves. The assay was performed in comparison to known TBK1 inhibitors, BX795 and MRT67307, to ensure the validity of the experimental conditions.[1]

Kinase Selectivity Profiling

To evaluate the cross-reactivity, compound 15y was screened against a panel of 31 kinases at a fixed concentration of 1.0 µM.[1] This type of profiling is a standard industry practice to identify potential off-target interactions early in the drug discovery process. The percentage of inhibition for each kinase was determined, providing a broad overview of the compound's selectivity.

Visualizing the Kinase Selectivity and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G Kinase Selectivity Profile of Compound 15y cluster_high_inhibition High Inhibition (>90%) cluster_moderate_inhibition Moderate Inhibition (10-50%) cluster_low_inhibition Low to No Inhibition (<10%) TBK1 TBK1 (IC50 = 0.2 nM) IKKe IKKε (IC50 = 28.7 nM) CLK1 CLK1 DYRK1A DYRK1A HIPK2 HIPK2 OtherKinases 26 Other Kinases Compound15y Compound 15y (1H-pyrazolo[3,4-b]pyridine derivative) Compound15y->TBK1 Primary Target Compound15y->IKKe High Affinity Off-Target Compound15y->CLK1 Compound15y->DYRK1A Compound15y->HIPK2 Compound15y->OtherKinases

Caption: Kinase selectivity of Compound 15y.

G Experimental Workflow for Kinase Cross-Reactivity Screening start Start: Synthesized Compound primary_assay Primary Target Kinase Assay (e.g., TBK1) start->primary_assay determine_ic50 Determine IC50 Value primary_assay->determine_ic50 selectivity_screen Kinase Panel Screening (31 Kinases at 1 µM) determine_ic50->selectivity_screen measure_inhibition Measure Percent Inhibition selectivity_screen->measure_inhibition data_analysis Data Analysis and Selectivity Profile Generation measure_inhibition->data_analysis end End: Comparative Guide data_analysis->end

References

Benchmarking Novel Pyrazolopyridine Derivatives Against Known Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a novel pyrazolopyridine derivative, specifically a potent c-Met inhibitor, against the established multi-kinase inhibitor, Cabozantinib. The presented data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of the novel pyrazolopyridine derivative, designated as Compound 5a (3-Methyl-4-phenyl-6-thioxo-1-tosyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile), and the known standard, Cabozantinib.

Table 1: c-Met Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
Compound 5a c-Met4.27
Cabozantinib c-Met1.3 - 5.38

Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50, µM)

CompoundHepG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)
Compound 5a 3.42> 259.21
Cabozantinib ~2.5 (HepG2/adr)5.984.67

Table 3: Kinase Selectivity Profile of Cabozantinib

KinaseIC50 (nM)
VEGFR20.035
c-Met 1.3
KIT4.6
RET5.2
AXL7
FLT311.3
TIE214.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Pyrazolo[3,4-b]pyridine Derivative (Compound 5a)

This protocol is adapted from general one-pot synthesis methods for similar pyrazolo[3,4-b]pyridine derivatives.

Materials:

  • Aryl aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • 5-amino-3-methyl-1-phenylpyrazole

  • Catalyst (e.g., Piperidine or Sodium Dodecanesulfonate)

  • Solvent (e.g., Ethanol or Water)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1 mmol) is prepared.

  • A catalytic amount of piperidine or sodium dodecanesulfonate is added to the mixture.

  • The reaction mixture is dissolved in a suitable solvent, such as ethanol or water.

  • The mixture is then stirred at 90°C for a duration of 10-25 hours.

  • After cooling to room temperature, the resulting crystalline powder is collected by filtration.

  • The collected solid is washed with water and purified by recrystallization from ethanol to yield the pure pyrazolo[3,4-b]pyridine derivative.

c-Met Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the in vitro potency of inhibitors against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated poly-Glu-Tyr (pGT) substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection Buffer (Assay Buffer containing EDTA)

  • Test compounds (Compound 5a, Cabozantinib)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the assay plate wells.

  • Add 2.5 µL of c-Met kinase solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a mixture of pGT substrate and ATP. The final ATP concentration should be at its Km value for c-Met.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of Stop/Detection Buffer containing Eu-Ab and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET-compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (HepG-2, MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (Compound 5a, Cabozantinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

c-Met Signaling Pathway

The following diagram illustrates the c-Met signaling pathway, a critical regulator of cell proliferation, survival, and motility, which is aberrantly activated in many cancers.

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Binds and Activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Cell Proliferation, Survival, Motility Nucleus->Proliferation Inhibitor Pyrazolopyridine Derivative (e.g., Compound 5a) Inhibitor->cMet Inhibits Autophosphorylation

Caption: Simplified c-Met signaling pathway and the point of inhibition by pyrazolopyridine derivatives.

Experimental Workflow for Anticancer Drug Screening

The diagram below outlines a typical workflow for the initial screening and evaluation of potential anticancer compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Synthesis One-Pot Synthesis of Pyrazolopyridine Derivative Kinase_Assay c-Met Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) (IC50 Determination) Synthesis->Cell_Viability Data_Analysis IC50 Calculation and Comparison with Standard (Cabozantinib) Kinase_Assay->Data_Analysis Downstream_Analysis Western Blot Analysis (p-MET, p-AKT, p-ERK) Cell_Viability->Downstream_Analysis Downstream_Analysis->Data_Analysis

Caption: General experimental workflow for screening novel pyrazolopyridine derivatives for anticancer activity.

A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides an objective, data-driven comparison of two prominent heterocyclic scaffolds: pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine. This guide delves into their synthesis, physicochemical properties, and biological activities, with a focus on their roles as kinase inhibitors in oncology.

The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine core structures are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling them to interact with a wide range of biological targets. Both scaffolds serve as a foundation for the development of potent inhibitors of various protein kinases, which are critical targets in cancer therapy and other diseases. While both possess broad therapeutic potential, their distinct structural features lead to differences in their biological activity profiles and physicochemical properties. This guide aims to provide a comparative overview to aid researchers in the strategic design of novel therapeutics.

Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms in the six-membered ring. Pyrazolo[3,4-b]pyridine contains a pyridine ring fused to the pyrazole, whereas pyrazolo[3,4-d]pyrimidine features a pyrimidine ring. This seemingly minor alteration has a significant impact on the electronic distribution, hydrogen bonding capacity, and overall topology of the molecules, which in turn influences their binding affinity to target proteins and their pharmacokinetic properties.

PropertyPyrazolo[3,4-b]pyridinePyrazolo[3,4-d]pyrimidine
Molecular Formula C₆H₅N₃[1]C₅H₄N₄[2]
Molecular Weight 119.12 g/mol [1][3]120.11 g/mol [2]
General Characteristics A versatile scaffold for kinase inhibitors and other therapeutic agents.[4]Considered a bioisostere of adenine, making it a privileged scaffold for kinase inhibitors.[5]

Comparative Biological Activity: Kinase Inhibition Profile

Both pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines have been extensively explored as inhibitors of a variety of protein kinases. The following tables summarize their inhibitory activities against several key cancer-related kinases, with IC50 values extracted from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Both scaffolds have yielded potent CDK2 inhibitors.

ScaffoldCompoundCDK2 IC50 (µM)Reference
Pyrazolo[3,4-b]pyridineCompound 14g0.460 ± 0.024[6][7]
Pyrazolo[3,4-b]pyridineCompound 9a1.630 ± 0.009[6][7]
Pyrazolo[3,4-b]pyridineCompound 80.65[8]
Pyrazolo[3,4-d]pyrimidineCompound 4a0.21[4]
Pyrazolo[3,4-d]pyrimidineCompound 150.061 ± 0.003[3][9]
Pyrazolo[3,4-d]pyrimidineCompound 140.057 ± 0.003[1][5]
Pyrazolo[3,4-d]pyrimidineCompound 130.081 ± 0.004[1][5]
Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation. Its aberrant signaling is a hallmark of many cancers.

ScaffoldCompoundEGFR IC50 (µM)Reference
Pyrazolo[3,4-b]pyridineCompound 14aSignificant anticancer activity with lower IC50 values[10]
Pyrazolo[3,4-b]pyridineCompound 14bSignificant anticancer activity with lower IC50 values[10]
Pyrazolo[3,4-d]pyrimidineCompound 12b0.016[11][12]
Pyrazolo[3,4-d]pyrimidineCompound 160.034[13][14]
Pyrazolo[3,4-d]pyrimidineCompound 40.054[13][14]
Pyrazolo[3,4-d]pyrimidineCompound 150.135[13][14]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

ScaffoldCompoundVEGFR-2 IC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCompound 12b0.063 ± 0.003[2][15]
Pyrazolo[3,4-d]pyrimidineCompound II-1Significantly inhibited tumor cellular activity[16][17]
Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that is involved in various cellular processes, including cell proliferation, survival, and migration. Its dysregulation is often associated with cancer progression.

ScaffoldCompoundSrc IC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineSI306IC50 in the low micromolar range[18]
Pyrazolo[3,4-d]pyrimidineSI388Ki of 0.423[19]

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function and the general process of their evaluation, the following diagrams are provided.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Src Src Kinase RTK->Src PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression (CDK2) ERK->CellCycle Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation STAT3 STAT3 Src->STAT3 STAT3->Proliferation Akt Akt PI3K->Akt Akt->CellCycle Akt->Proliferation CellCycle->Proliferation

Caption: A simplified diagram of common signaling pathways where pyrazolo-pyridines and -pyrimidines act as inhibitors.

G cluster_workflow Drug Discovery Workflow Scaffold Scaffold Selection (Pyrazolo[3,4-b]pyridine or Pyrazolo[3,4-d]pyrimidine) Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Biochemical In Vitro Kinase Assays (IC50 Determination) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., MTT for Cytotoxicity) Biochemical->Cellular Lead Lead Optimization Cellular->Lead Lead->Synthesis InVivo In Vivo Studies Lead->InVivo

Caption: A general experimental workflow for the development of kinase inhibitors based on the featured scaffolds.

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the compounds discussed in this guide.

General Procedure for In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general guideline for determining the in vitro potency of inhibitors against a specific kinase.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a stock solution of ATP, and the specific peptide substrate for the kinase of interest.

  • Inhibitor Preparation : Prepare serial dilutions of the test compounds in the kinase buffer with a constant final DMSO concentration (typically ≤1%).

  • Kinase Reaction : In a 384-well plate, add the inhibitor dilution or vehicle control. Add the kinase and the substrate/ATP mixture to initiate the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection : Add a reagent solution (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis : Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[20][21][22]

General Procedure for MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[23]

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]

  • Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis : The amount of color produced is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

Both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably valuable frameworks in the design of novel kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core, as a close bioisostere of adenine, has been extensively and successfully utilized in the development of highly potent kinase inhibitors, as evidenced by the numerous low nanomolar IC50 values reported. The pyrazolo[3,4-b]pyridine scaffold, while also demonstrating significant potential, appears to be a slightly less explored but equally promising alternative.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired drug-like properties. This guide provides a foundational comparison to assist researchers in making informed decisions in the early stages of drug discovery and to stimulate further investigation into the nuanced differences and therapeutic potential of these important heterocyclic systems.

References

Comparative Guide to the Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published synthesis protocols for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key building block in the development of various heterocyclic compounds with potential pharmacological applications. This document focuses on the reproducibility of the synthesis, presenting available data and outlining detailed experimental procedures to aid researchers in their synthetic efforts.

Introduction

This compound is a valuable scaffold in medicinal chemistry. Its utility as a precursor for a diverse range of fused heterocyclic systems has been demonstrated in numerous publications. However, the successful and efficient synthesis of this starting material is paramount for any subsequent drug discovery and development program. This guide aims to provide a clear and objective comparison of the available synthetic methods, with a particular focus on their reproducibility.

Comparison of Synthesis Protocols

The primary and most cited method for the synthesis of this compound involves the cyclization of 2-amino-3-cyano-4,6-dimethylpyridine with hydrazine hydrate. This approach is highlighted in a comprehensive review by Gouda, M. A. in the Journal of Heterocyclic Chemistry. While this review establishes the utility of the target compound, it also underscores the importance of a reliable synthetic route to access it.

ParameterProtocol 1: Cyclization with Hydrazine HydrateAlternative (Hypothetical)
Starting Material 2-Amino-3-cyano-4,6-dimethylpyridineSubstituted Pyrazole and a β-ketoester
Key Reagents Hydrazine hydrateBase (e.g., sodium ethoxide)
Solvent Ethanol or n-butanolEthanol
Reaction Temperature RefluxReflux
Reaction Time 4-8 hours6-12 hours
Reported Yield ~75-85%Varies
Purification RecrystallizationColumn chromatography, Recrystallization
Reproducibility Generally considered reliable, though yields can vary based on scale and purity of starting materials.Dependent on specific substrates and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization

This protocol is adapted from the general procedures described for the synthesis of related pyrazolopyridines.

Materials:

  • 2-Amino-3-cyano-4,6-dimethylpyridine

  • Hydrazine hydrate (80% or higher)

  • Ethanol or n-butanol

  • Activated charcoal

Procedure:

  • A mixture of 2-amino-3-cyano-4,6-dimethylpyridine (1 equivalent) and hydrazine hydrate (1.5-2 equivalents) in ethanol or n-butanol is heated at reflux for 4-8 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • For further purification, the crude product can be dissolved in hot ethanol, treated with activated charcoal, and recrystallized to afford the pure this compound.

Reproducibility Assessment Workflow

To systematically evaluate the reproducibility of a given synthesis protocol, the following workflow is recommended:

Reproducibility Workflow cluster_protocol Protocol Selection & Analysis cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion protocol Select Published Synthesis Protocol analyze Analyze Protocol Parameters (Reagents, Conditions, Yield) protocol->analyze execute_small Execute Synthesis on Small Scale (n=3) analyze->execute_small execute_large Execute Synthesis on Larger Scale (n=1) execute_small->execute_large collect_data Collect Data: Yield, Purity (HPLC, NMR) execute_large->collect_data compare_data Compare with Published Data and Across Batches collect_data->compare_data assess Assess Reproducibility & Identify Critical Variables compare_data->assess

Caption: Workflow for assessing the reproducibility of a chemical synthesis protocol.

Conclusion

The synthesis of this compound via the cyclization of 2-amino-3-cyano-4,6-dimethylpyridine with hydrazine hydrate appears to be the most established method. While specific reproducibility studies are not widely published, the consistent reporting of this method in the literature suggests it is a viable and generally reproducible route. For researchers embarking on the synthesis of this compound, careful attention to the purity of starting materials and consistent application of the reaction conditions are crucial for achieving the reported yields. The provided workflow offers a systematic approach to internally validate and ensure the reproducibility of this important synthetic transformation in a laboratory setting. Further research into alternative, potentially more robust or higher-yielding, synthetic routes would be a valuable contribution to the field.

Safety Operating Guide

Safe Disposal of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a compound recognized for its potential in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile

This compound is classified with multiple hazard warnings.[1] Understanding these hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) classifications indicate that this compound is:

  • Harmful if swallowed[1]

  • Harmful in contact with skin[1]

  • Harmful if inhaled[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Quantitative Hazard Data

The following table summarizes the key hazard statements associated with this compound.

Hazard StatementGHS Classification CodeDescription
Harmful if swallowedH302Ingestion of the substance can lead to harmful health effects.
Harmful in contact with skinH312Skin contact with the substance can be harmful.
Causes skin irritationH315The substance can cause irritation upon contact with the skin.
Causes serious eye irritationH319Contact with the eyes can result in serious irritation.
Harmful if inhaledH332Inhalation of the substance can be harmful.
May cause respiratory irritationH335Inhalation may lead to irritation of the respiratory tract.

Data sourced from PubChem.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful planning and execution to minimize risks to personnel and the environment. The following protocol outlines the necessary steps.

1. Personal Protective Equipment (PPE):

Before handling the compound for disposal, it is mandatory to wear appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Respiratory protection if there is a risk of generating dust or aerosols[2]

2. Waste Collection:

  • Solid Waste:

    • Carefully collect any solid this compound waste, including contaminated items such as weighing paper and disposable labware.

    • Place the solid waste in a clearly labeled, sealed container. The container should be compatible with the chemical and approved for hazardous waste.

    • Avoid generating dust during collection.[2]

  • Liquid Waste:

    • If the compound is in a solution, do not dispose of it down the drain.[2]

    • Collect the liquid waste in a designated, sealed, and properly labeled hazardous waste container. The container should be leak-proof and made of a material compatible with the solvent used.

3. Labeling:

All waste containers must be accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

4. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat - Respiratory protection (if needed) start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid Waste Collection: - Place in a labeled, sealed container - Avoid generating dust assess_form->solid_waste Solid liquid_waste Liquid Waste Collection: - Do not pour down the drain - Use a designated, sealed container assess_form->liquid_waste Liquid labeling Label Waste Container: - 'Hazardous Waste' - Full chemical name - Hazards - Date and contact information solid_waste->labeling liquid_waste->labeling storage Store Safely: - Designated, well-ventilated area - Secondary containment labeling->storage ehs_contact Contact EHS for Pickup: - Arrange for professional disposal storage->ehs_contact end End: Safe and Compliant Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Due to these potential health effects, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable. Change gloves frequently and immediately if contaminated, torn, or punctured.
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume hood or certified respiratorUse a properly functioning fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood. Have spill control materials readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure. Use a spatula for solid transfers. Avoid creating dust.

  • In Solution: When working with the compound in solution, use a syringe or pipette for transfers. Avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.

Disposal Plan:

  • Waste Collection: Collect all waste materials containing this compound, including contaminated gloves, paper towels, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the key operational and logical relationships for handling and emergency procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don PPE Area_Prep Prepare Fume Hood Prep->Area_Prep Spill_Kit Ready Spill Kit Area_Prep->Spill_Kit Weigh Weigh Compound Spill_Kit->Weigh Transfer Transfer Compound Weigh->Transfer Wash Wash Hands Transfer->Wash Decon Decontaminate Surfaces Wash->Decon Collect Collect Waste Decon->Collect Dispose Dispose via EHS Collect->Dispose

Caption: Standard Operating Procedure for Handling this compound.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Exposure Event Wash_Skin Wash with soap and water for 15 min Exposure->Wash_Skin Rinse_Eye Rinse with water for 15 min Exposure->Rinse_Eye Fresh_Air Move to fresh air Exposure->Fresh_Air Seek_Medical_Skin Seek medical attention Wash_Skin->Seek_Medical_Skin Seek_Medical_Eye Seek immediate medical attention Rinse_Eye->Seek_Medical_Eye Seek_Medical_Inhale Seek medical attention Fresh_Air->Seek_Medical_Inhale

Caption: Emergency Response Protocol for Exposures.

References

×

Retrosynthesis Analysis

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4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.